Mat2A-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
8-methoxy-3-methyl-1-(4-methylphenyl)-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium |
InChI |
InChI=1S/C20H17NO3/c1-12-4-6-14(7-5-12)20-19-16-11-15(23-3)8-9-17(16)24-18(19)10-13(2)21(20)22/h4-11H,1-3H3 |
InChI Key |
BWMRZPZVODSGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(=CC3=C2C4=C(O3)C=CC(=C4)OC)C)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Precision Strike: Unraveling the Mechanism of MAT2A Inhibition in MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene represents a significant advancement in precision oncology. This guide provides a comprehensive overview of the mechanism of action of MAT2A inhibitors, such as Mat2A-IN-12, in MTAP-deleted tumors, detailing the underlying biological pathways, experimental validation, and quantitative data supporting this therapeutic strategy.
The Core Mechanism: Exploiting a Metabolic Vulnerability
The central mechanism of action hinges on the co-deletion of MTAP with the tumor suppressor gene CDKN2A, an event occurring in approximately 15% of all human cancers.[1][2][3] This genetic alteration creates a unique metabolic vulnerability that can be exploited by targeted MAT2A inhibition.
In healthy cells and MTAP-proficient cancer cells, MTAP plays a crucial role in the methionine salvage pathway by converting 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. However, in MTAP-deleted cancer cells, the absence of this enzyme leads to a significant accumulation of MTA.[1][4]
This MTA accumulation is a key event, as MTA acts as a natural, albeit partial, inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1][4][5] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome, thereby regulating gene expression and RNA splicing.[4] The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely dependent on the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor and the substrate for PRMT5.[1][6]
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP.[6] By inhibiting MAT2A with a potent and selective inhibitor like this compound, the intracellular pool of SAM is significantly depleted. This SAM reduction, in the context of pre-existing partial PRMT5 inhibition by MTA, leads to a profound suppression of PRMT5 activity, triggering a cascade of downstream events that culminate in selective cancer cell death.[1][2][6] This synthetic lethal interaction is the cornerstone of the therapeutic strategy.
Downstream Consequences of MAT2A Inhibition
The profound inhibition of PRMT5 activity in MTAP-deleted cancers following MAT2A inhibition leads to several critical downstream cellular effects:
-
Aberrant RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition leads to widespread perturbations in mRNA splicing, including the retention of introns.[1][2] This results in the production of non-functional proteins and can trigger cellular stress pathways.
-
DNA Damage and Mitotic Defects: The disruption of normal cellular processes, including the expression of genes involved in DNA repair and cell cycle progression, leads to the accumulation of DNA damage and defects in mitosis.[1][2]
-
Cell Cycle Arrest and Apoptosis: The culmination of these cellular insults is the activation of cell cycle checkpoints, leading to arrest, and ultimately, the induction of apoptosis (programmed cell death).[4][7]
Quantitative Data: The Evidence for Efficacy
The selective anti-proliferative effect of MAT2A inhibitors in MTAP-deleted cancers has been demonstrated through extensive preclinical research. The following tables summarize key quantitative data from studies on representative MAT2A inhibitors.
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-/- | 260 | [8] |
| AG-270 | HCT116 | MTAP+/+ | >10,000 | [8] |
| Compound 28 | HCT116 | MTAP-/- | 250 | [5] |
| PF-9366 | HCT116 | MTAP-/- | 1,200 | [5] |
Table 2: Pharmacodynamic Effects of MAT2A Inhibition
| Compound | Cell Line | MTAP Status | SAM Reduction (%) | SDMA Reduction | Reference |
| AG-270 | HCT116 | MTAP-/- | Significant | Significant | [1] |
| Proprietary MAT2A inhibitor | HCT116 | MTAP-/- | Significant | Significant | [4][7] |
Visualizing the Mechanism and Experimental Approaches
To further elucidate the core concepts, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for evaluating MAT2A inhibitors.
Caption: Signaling pathway of MAT2A inhibition in MTAP-deleted cancers.
Caption: Generalized experimental workflow for MAT2A inhibitor evaluation.
Detailed Experimental Protocols
A thorough investigation of the mechanism of action of MAT2A inhibitors requires a suite of specialized assays. Below are overviews of key experimental methodologies.
MAT2A Enzymatic Assay
-
Principle: To determine the direct inhibitory effect of a compound on MAT2A enzyme activity. A common method is a colorimetric assay that measures the amount of inorganic phosphate produced as a byproduct of the conversion of ATP to SAM.[9][10]
-
Protocol Outline:
-
Recombinant human MAT2A enzyme is incubated with its substrates, L-methionine and ATP, in an appropriate assay buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A detection reagent is added that binds to free phosphate, generating a colorimetric signal.
-
The absorbance is measured using a spectrophotometer, and the IC50 value is calculated.
-
Cell Viability and Proliferation Assays
-
Principle: To assess the dose-dependent effect of a MAT2A inhibitor on the growth and viability of cancer cell lines with different MTAP statuses.
-
Protocol Outline (using CellTiter-Glo® as an example):
-
MTAP-proficient and MTAP-deleted cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the MAT2A inhibitor for a period of 72 to 96 hours.
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is measured using a plate reader, and dose-response curves are generated to determine the IC50 for each cell line.
-
Metabolite Quantification by LC-MS/MS
-
Principle: To directly measure the intracellular levels of SAM and MTA to confirm target engagement and the underlying mechanism of action.
-
Protocol Outline:
-
Cells are treated with the MAT2A inhibitor for a specified time.
-
Metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
The cell debris is pelleted by centrifugation, and the supernatant containing the metabolites is collected.
-
The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which separates the metabolites and allows for their precise quantification based on their mass-to-charge ratio.
-
Western Blotting for Pharmacodynamic Markers
-
Principle: To detect changes in the levels of proteins that are downstream of MAT2A and PRMT5 activity.
-
Protocol Outline:
-
Cells are treated with the MAT2A inhibitor.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for target proteins, such as symmetrically dimethylated arginine (SDMA), to measure PRMT5 activity, and markers of DNA damage (e.g., γH2AX) or cell cycle progression (e.g., Cyclin B1).
-
A secondary antibody conjugated to an enzyme is used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that is captured by an imager.
-
RNA Sequencing and Splicing Analysis
-
Principle: To perform a global analysis of changes in gene expression and RNA splicing patterns following MAT2A inhibition.
-
Protocol Outline:
-
RNA is extracted from inhibitor-treated and control cells.
-
The quality and quantity of the RNA are assessed.
-
RNA sequencing libraries are prepared and sequenced on a high-throughput sequencing platform.
-
The resulting sequencing data is aligned to a reference genome, and bioinformatic analysis is performed to identify differentially expressed genes and, specifically, changes in splicing events, such as intron retention.
-
Conclusion and Future Directions
The inhibition of MAT2A in MTAP-deleted cancers is a compelling example of a targeted therapy that exploits a specific genetic vulnerability. The mechanism of action is well-defined, with a clear cascade of events from SAM depletion to profound PRMT5 inhibition, leading to selective cancer cell death. The robust preclinical data has paved the way for the clinical investigation of MAT2A inhibitors, such as AG-270 and IDE397.[7][8][11]
Future research in this area will likely focus on several key aspects:
-
Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion to better select patients who are most likely to respond to therapy.
-
Combination Strategies: Exploring synergistic combinations of MAT2A inhibitors with other anti-cancer agents, such as taxanes or other drugs that induce DNA damage.[1][2]
-
Mechanisms of Resistance: Understanding and overcoming potential mechanisms of acquired resistance to MAT2A inhibition.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MAT2A Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 11. m.youtube.com [m.youtube.com]
The Role of Mat2A-IN-12 in the Inhibition of S-adenosylmethionine (SAM) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and subsequent alterations in SAM levels are implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Mat2A-IN-12, a potent and selective allosteric inhibitor of MAT2A. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols for its characterization, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction to MAT2A and its Role in SAM Synthesis
Methionine adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] This reaction is the rate-limiting step in the methionine cycle.[2] SAM is a crucial molecule that participates in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids, which are essential for regulating gene expression, cell cycle progression, and overall cellular homeostasis.[3][4]
In many types of cancer, there is an elevated demand for SAM to support rapid cell growth and proliferation.[3] Consequently, MAT2A is often overexpressed in cancer cells.[5] The inhibition of MAT2A presents a promising therapeutic strategy to disrupt the metabolic processes that are essential for the survival and proliferation of cancer cells.[3] By blocking MAT2A activity, inhibitors can reduce the intracellular concentration of SAM, leading to impaired methylation capacity, disrupted DNA and RNA synthesis, altered protein function, and ultimately, the inhibition of cancer cell growth.[3]
This compound: A Potent Allosteric Inhibitor of MAT2A
This compound, also referred to as MAT2A Allosteric inhibitor 2, is a potent and selective inhibitor of MAT2A.[1] Unlike inhibitors that compete with the substrates (ATP or methionine) at the active site, this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[1][6] This binding event induces a conformational change in the enzyme that ultimately inhibits its catalytic activity.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MAT2A, thereby blocking the synthesis of SAM.[1] By reducing the intracellular pool of SAM, this compound disrupts the methionine cycle.[3] This leads to an accumulation of the SAM precursor, S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferases.[3] This feedback inhibition further amplifies the anti-proliferative effects of MAT2A inhibition. The inhibition of MAT2A has been shown to be particularly effective in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition found in approximately 15% of all human cancers.[7][8]
Quantitative Data
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays. The available data for "MAT2A Allosteric inhibitor 2" is summarized below.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 5 nM | Biochemical Assay | - | [1] |
| IC50 | 5 µM | Proliferation Assay | MTAP-/- | [1] |
Signaling Pathway and Inhibition
The following diagram illustrates the central role of MAT2A in the methionine cycle and the inhibitory effect of this compound.
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of MAT2A inhibitors like this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments, based on protocols used for similar well-characterized MAT2A inhibitors such as PF-9366.
Biochemical Assay for MAT2A Activity
This assay measures the enzymatic activity of MAT2A by detecting the amount of ATP remaining after the reaction. A common method is the Kinase-Glo® Luminescent Kinase Assay.
Materials:
-
Recombinant human MAT2A protein
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl₂, 2 mM TCEP, 5% glycerol)
-
This compound (or other test compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-methionine, and ATP at desired concentrations.
-
Serially dilute this compound in DMSO and then in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAT2A enzyme to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding the reaction mixture (methionine and ATP) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SAM Synthesis Inhibition
This assay quantifies the intracellular levels of SAM in cells treated with the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., Huh-7 or an MTAP-deleted line like HCT116 MTAP-/-)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
SAM quantification kit (e.g., ELISA-based or LC-MS/MS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specific duration (e.g., 6 or 24 hours).
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the intracellular SAM levels in the cell lysates using a commercial SAM assay kit, following the manufacturer's protocol.
-
Normalize the SAM levels to the total protein concentration in each well.
-
Calculate the percent inhibition of SAM synthesis for each inhibitor concentration and determine the cellular IC50 value.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® reagent, which quantifies ATP as an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 for cell proliferation by plotting the percentage of viable cells against the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the evaluation of a MAT2A inhibitor.
Caption: A typical experimental workflow for evaluating MAT2A inhibitors.
Conclusion
This compound is a potent, allosteric inhibitor of MAT2A that effectively blocks the synthesis of S-adenosylmethionine. By depleting intracellular SAM levels, this compound disrupts essential methylation processes, leading to the inhibition of cancer cell proliferation, particularly in MTAP-deleted tumors. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel MAT2A inhibitors, facilitating further research and drug development efforts targeting this critical metabolic enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Advantage: A Technical Guide to Mat2A-IN-12 as a Selective Inhibitor of MAT2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions.[1][2][3] Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, most notably in cancer, making it a compelling therapeutic target.[3][4] In particular, cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a synthetic lethal dependence on MAT2A.[2][5] This has spurred the development of MAT2A inhibitors, with allosteric inhibitors showing significant promise due to their potential for high selectivity and novel mechanisms of action. This technical guide focuses on Mat2A-IN-12, a potent and selective allosteric inhibitor of MAT2A, providing an in-depth overview of its mechanism, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action: Allosteric Inhibition of MAT2A
This compound functions as a selective allosteric inhibitor of MAT2A.[6] Unlike orthosteric inhibitors that compete with the natural substrates (methionine and ATP) at the active site, allosteric inhibitors bind to a distinct site on the enzyme.[7][8] This binding event induces a conformational change in the enzyme's structure, ultimately modulating its catalytic activity.[8] In the case of this compound, binding to the allosteric site leads to a reduction in the enzyme's ability to produce SAM.[6][7] This mechanism offers the potential for greater specificity compared to active site inhibitors, as allosteric sites are often less conserved across enzyme families.
Quantitative Data Presentation
The potency and selectivity of this compound and other notable MAT2A inhibitors are summarized in the tables below. This data is critical for comparing the efficacy of different compounds and for designing further experiments.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (as MAT2A Allosteric inhibitor 2) | MAT2A | Enzymatic Assay | 5 | [6] |
| PF-9366 | Mat2A | Enzymatic Assay | 420 | [9] |
| AG-270 | MAT2A | Growth Inhibition (MTAP-/- cells) | 260 | [5] |
Table 2: Cellular Activity of MAT2A Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (as MAT2A Allosteric inhibitor 2) | MTAP-/- Cell Line | Proliferation Assay | 5 | [6] |
| PF-9366 | Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis Inhibition | 0.225 | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize MAT2A inhibitors.
MAT2A Enzymatic Activity Assay
This assay measures the enzymatic activity of MAT2A by detecting the production of phosphate, a byproduct of the SAM synthesis reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2)
-
Colorimetric Detection Reagent (e.g., Malachite Green-based)
-
Test inhibitor (e.g., this compound)
-
384-well microplate
-
Microplate reader capable of reading absorbance at ~630 nm
Protocol:
-
Prepare a 1x MAT2A Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare serial dilutions of the test inhibitor in 1x Assay Buffer.
-
Prepare a master mix containing 1x MAT2A Assay Buffer, ATP, and L-Methionine.
-
To each well of the 384-well plate, add the test inhibitor solution. Include a "no inhibitor" control and a "blank" (no enzyme) control.
-
Add the purified MAT2A enzyme to all wells except the "blank" control.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the Colorimetric Detection Reagent.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
MTAP-/- cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at ~570 nm
Protocol:
-
Seed the MTAP-/- cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a "vehicle control" (medium with DMSO or the solvent used for the inhibitor).
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as MAT2A and downstream effectors of its pathway, in cell lysates.
Materials:
-
Cell lysates from cells treated with the test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like β-actin.[14][15][16]
Mandatory Visualizations
Signaling Pathway of MAT2A in MTAP-Deleted Cancer
Caption: MAT2A signaling in MTAP-deleted cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing a MAT2A inhibitor like this compound.
Allosteric Inhibition of MAT2A by this compound
Caption: The mechanism of allosteric inhibition of MAT2A by this compound.
References
- 1. annualreviews.org [annualreviews.org]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. origene.com [origene.com]
The Role of MAT2A Inhibitors in Modulating PRMT5 Activity: A Technical Guide
Introduction
In the landscape of precision oncology, the synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deficiency and the inhibition of key metabolic enzymes has emerged as a promising therapeutic strategy. Central to this approach are the enzymes Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5). MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including the methylation of proteins and nucleic acids[1][2]. PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in processes such as transcription, RNA splicing, and DNA repair[3][4][5].
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-deleted with the adjacent tumor suppressor gene CDKN2A[6][7]. MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into methionine. In MTAP-deleted cancer cells, the accumulation of MTA occurs[6][8]. MTA acts as a natural, competitive inhibitor of PRMT5 by binding to the SAM pocket[5][6]. This partial inhibition of PRMT5 makes these cancer cells uniquely vulnerable to further reductions in PRMT5 activity.
MAT2A inhibitors, such as Mat2A-IN-12 and other compounds in its class, exploit this vulnerability. By inhibiting MAT2A, these small molecules decrease the intracellular concentration of SAM[5][9][10]. The reduced availability of the SAM substrate, coupled with the high intracellular concentration of the MTA inhibitor, leads to a significant and selective suppression of PRMT5 activity in MTAP-deleted cancer cells, ultimately inducing cell death[1][3][11]. This technical guide provides an in-depth overview of the mechanism, quantitative effects, and experimental evaluation of MAT2A inhibitors in modulating PRMT5 activity.
Mechanism of Action: Indirectly Targeting PRMT5 via MAT2A Inhibition
The therapeutic strategy of using MAT2A inhibitors to target MTAP-deleted cancers is an elegant example of exploiting a tumor-specific metabolic defect. The mechanism can be broken down into the following key steps:
-
MTAP Deletion and MTA Accumulation: In cancer cells with a homozygous deletion of the MTAP gene, the enzyme is absent. This leads to the intracellular accumulation of its substrate, MTA[6][8].
-
Partial PRMT5 Inhibition by MTA: MTA is structurally similar to SAM and acts as a competitive inhibitor of PRMT5[5]. The elevated MTA levels in MTAP-deleted cells lead to a state of partial, chronic inhibition of PRMT5 activity[12].
-
MAT2A Inhibition and SAM Depletion: The administration of a MAT2A inhibitor, such as this compound, blocks the primary pathway for SAM synthesis[7][9]. This results in a significant decrease in the intracellular pool of SAM.
-
Synergistic Inhibition of PRMT5: The combination of high MTA levels (the inhibitor) and low SAM levels (the substrate) creates an unfavorable environment for PRMT5 activity. The reduced SAM concentration enhances the inhibitory effect of MTA, leading to a profound and selective suppression of PRMT5's methyltransferase function in MTAP-deleted cells[1][3][11].
-
Downstream Effects and Cell Death: The inhibition of PRMT5 leads to a reduction in symmetric dimethylarginine (SDMA) marks on its target proteins[3][13]. This disrupts critical cellular processes, including mRNA splicing, leading to DNA damage and ultimately apoptosis in the cancer cells[9][14].
This synthetic lethal interaction provides a therapeutic window, as normal, MTAP-proficient cells are significantly less affected by MAT2A inhibition due to their lower basal levels of MTA[7].
Quantitative Data on MAT2A Inhibitors
While specific data for "this compound" is not extensively available in public literature, several other potent and selective MAT2A inhibitors have been well-characterized. The following tables summarize the quantitative data for representative MAT2A inhibitors, demonstrating their biochemical potency and cellular effects.
Table 1: Biochemical and Cellular Activity of Representative MAT2A Inhibitors
| Inhibitor | MAT2A IC50 (nM) | Cellular SAM IC50 (nM) | HCT116 MTAP-/- Anti-proliferation IC50 (nM) | HCT116 MTAP+/+ Anti-proliferation IC50 (nM) | Reference |
| SCR-7952 | 18.7 | 1.9 | 34.4 | 487.7 | [1] |
| AG-270 | 68.3 | 5.8 | 300.4 | 1223.3 | [1] |
| IDE397 | ~10 | 7 | 15 | >20000 | [1] |
| AZ9567 | - | 1.4 | ~100 | ~1000 | [1] |
| PF-9366 | 420 | 1200 | - | - | [1] |
Table 2: PRMT5-Related Efficacy of MAT2A Inhibitors
| Treatment | Cell Line | Effect | Observation | Reference |
| MAT2A knockdown | HCT116 MTAP-/- | SDMA levels | Significant reduction in global SDMA | [3] |
| MAT2A knockdown | HCT116 MTAP+/+ | SDMA levels | No significant change in global SDMA | [3] |
| AG-270 + MTDIA* | HT-29 (MTAP+/+) | Cell Viability | 1000-fold decrease in AG-270 IC50 | [15] |
| IDE397 + PRMT5i** | MTAPdel models | Tumor Growth | Synergistic anti-tumor responses and tumor regressions | [6] |
*MTDIA is an inhibitor of MTAP, used to mimic the MTAP-deleted phenotype. **PRMT5i refers to an MTA-cooperative PRMT5 inhibitor.
Experimental Protocols
The evaluation of MAT2A inhibitors and their effect on PRMT5 activity involves a combination of biochemical and cellular assays.
Biochemical Assays for MAT2A and PRMT5 Activity
1. MAT2A Enzyme Inhibition Assay:
-
Principle: To determine the direct inhibitory effect of a compound on MAT2A enzymatic activity.
-
Methodology: Recombinant human MAT2A enzyme is incubated with its substrates, ATP and methionine, in the presence of varying concentrations of the inhibitor. The rate of SAM production is measured. Detection of SAM can be achieved through various methods, including coupling the reaction to a subsequent enzymatic step that produces a detectable signal (e.g., light, fluorescence) or by direct measurement using mass spectrometry.
2. PRMT5 Activity Assay (e.g., TR-FRET or AlphaLISA):
-
Principle: To measure the methyltransferase activity of PRMT5 in vitro. These assays quantify the product of the methylation reaction, either S-adenosylhomocysteine (SAH) or the methylated substrate itself[16].
-
Methodology:
-
Recombinant PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., a fragment of histone H4), SAM, and the test compound (in this case, MTA or a direct PRMT5 inhibitor).
-
For substrate methylation detection, a specific antibody that recognizes the symmetrically dimethylated arginine on the peptide is used. This antibody is often labeled with a donor or acceptor fluorophore for detection.
-
For SAH detection, a specific antibody or an SAH-binding aptamer is used to quantify the amount of SAH produced[16].
-
The signal is read on a plate reader, and the IC50 value is calculated.
-
Cellular Assays
1. Western Blotting for SDMA:
-
Principle: To measure the level of symmetric dimethylarginine (SDMA) on total cellular proteins or specific PRMT5 substrates as a pharmacodynamic marker of PRMT5 inhibition.
-
Methodology:
-
MTAP-deleted and wild-type cells are treated with the MAT2A inhibitor for a specified period (e.g., 48-72 hours).
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the SDMA modification.
-
A loading control (e.g., beta-actin or total protein stain) is used to ensure equal protein loading.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence[4].
-
2. Cell Proliferation/Viability Assay:
-
Principle: To assess the cytostatic or cytotoxic effect of the MAT2A inhibitor on cancer cell lines.
-
Methodology:
-
MTAP-deleted and wild-type cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the MAT2A inhibitor.
-
After a period of incubation (e.g., 3-7 days), cell viability is measured using reagents like resazurin (alamarBlue) or by quantifying ATP content (e.g., CellTiter-Glo).
-
The results are used to generate dose-response curves and calculate IC50 values.
-
3. Cellular Thermal Shift Assay (CETSA):
-
Principle: To confirm target engagement of the MAT2A inhibitor in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Methodology:
-
Cells are treated with the MAT2A inhibitor or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and aggregate.
-
The remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry.
-
A shift in the melting curve in the presence of the inhibitor indicates direct binding to MAT2A.
-
Visualizations
Signaling and Metabolic Pathway
Caption: MAT2A-PRMT5 pathway in MTAP proficient vs. deficient cells.
Experimental Workflow
Caption: Workflow for evaluating a MAT2A inhibitor.
Logical Relationship of Synthetic Lethality
Caption: Logical model of synthetic lethality.
Conclusion
The inhibition of MAT2A represents a highly promising, targeted therapeutic strategy for the significant subset of cancers harboring MTAP deletions. By exploiting the unique metabolic state of these tumors—specifically, the accumulation of the endogenous PRMT5 inhibitor MTA—MAT2A inhibitors like this compound can indirectly but potently and selectively suppress PRMT5 activity. This leads to the disruption of essential cellular processes and results in cancer cell death, while largely sparing normal tissues. The clear mechanism of action, measurable pharmacodynamic biomarkers such as SDMA, and the strong preclinical data for compounds in this class underscore the potential of this approach in precision medicine. Further clinical investigation of MAT2A inhibitors is underway and holds the promise of delivering a novel and effective treatment for patients with MTAP-deleted malignancies.
References
- 1. probiologists.com [probiologists.com]
- 2. Structure and function study of the complex that synthesizes S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ideayabio.com [ideayabio.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. deanfrancispress.com [deanfrancispress.com]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. annualreviews.org [annualreviews.org]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
The Impact of MAT2A Inhibition on Histone Methylation and Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions, which include the methylation of histones and DNA, play a pivotal role in the epigenetic regulation of gene expression. In numerous cancers, the dysregulation of MAT2A activity has been linked to aberrant methylation patterns that drive tumorigenesis and cell proliferation. Consequently, the development of small molecule inhibitors targeting MAT2A has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the impact of MAT2A inhibition on histone methylation and gene expression, with a focus on the potent and selective allosteric inhibitor, Mat2A-IN-12. Due to the limited availability of public data specifically for this compound, this document leverages findings from studies on other well-characterized, potent allosteric MAT2A inhibitors to illustrate the anticipated molecular consequences of its application.
Introduction to MAT2A and its Role in Cellular Methylation
MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is the primary substrate for methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids.[1][2] Histone methylation, a key epigenetic modification, is particularly dependent on a steady supply of SAM. The methylation of specific lysine and arginine residues on histone tails can either activate or repress gene transcription, thereby controlling cellular processes such as proliferation, differentiation, and apoptosis.[3]
In many cancer types, there is an increased demand for SAM to fuel the rapid cell division and altered metabolism.[1] This often involves the overexpression or altered regulation of MAT2A.[4] Inhibition of MAT2A presents a therapeutic window by selectively targeting the metabolic vulnerability of cancer cells.[5]
This compound: A Potent Allosteric Inhibitor
This compound, also known as MAT2A Allosteric inhibitor 2, is a potent and selective inhibitor of MAT2A.[5] It exerts its inhibitory effect by binding to an allosteric site on the MAT2A enzyme, distinct from the active site where methionine and ATP bind.[4] This allosteric inhibition leads to a conformational change in the enzyme, reducing its catalytic activity.[4]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic Assay) | 5 nM | Purified MAT2A enzyme | [5] |
| IC50 (Cell Proliferation) | 5 µM | MTAP-/- cell line | [5] |
Impact of MAT2A Inhibition on Histone Methylation
Inhibition of MAT2A leads to a global reduction in intracellular SAM levels. This depletion of the universal methyl donor has a direct impact on the activity of histone methyltransferases (HMTs), resulting in alterations to the histone methylation landscape.
Studies on potent MAT2A inhibitors have demonstrated a decrease in the levels of specific histone methylation marks. For instance, treatment of cancer cells with the MAT2A inhibitor PF-9366 resulted in a global reduction of H3K9me2 and H3K36me3.[6] In another study, MAT2A inhibition was shown to affect H3K4me3 levels.[7] The specific histone marks affected and the magnitude of the change can be cell-type and context-dependent.
Table 2: Exemplary Quantitative Data on Histone Methylation Changes Following MAT2A Inhibition (Data from PF-9366 studies)
| Histone Mark | Change upon Inhibition | Cancer Type | Reference |
| H3K9me2 | Decreased | Lung Cancer | [6] |
| H3K36me3 | Decreased | Lung Cancer | [6] |
| H3K4me3 | Decreased | Gastric Cancer (in monocytes) | [7] |
| H3K27me3 | Decreased | Lung Cancer | [6] |
Consequences of MAT2A Inhibition on Gene Expression
The alterations in histone methylation patterns resulting from MAT2A inhibition lead to significant changes in gene expression. By reducing repressive marks (e.g., H3K27me3) or activating marks (e.g., H3K4me3) at specific gene loci, MAT2A inhibitors can modulate the expression of genes involved in key cancer-related pathways.
For example, treatment of cisplatin-resistant lung cancer cells with the MAT2A inhibitor PF-9366 led to the upregulation of 326 genes and the downregulation of 1093 genes.[6] The differentially expressed genes were enriched in pathways related to apoptosis, DNA repair, and TNF signaling.[6]
Table 3: Summary of Gene Expression Changes Following MAT2A Inhibition (Data from PF-9366 studies)
| Cell Line | Upregulated Genes | Downregulated Genes | Enriched Pathways | Reference |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | 326 | 1093 | Apoptosis, DNA repair, TNF signaling | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAT2A Inhibition
The inhibition of MAT2A initiates a cascade of molecular events, beginning with the depletion of SAM and culminating in altered gene expression and cellular phenotype.
Caption: Signaling pathway of this compound action.
Experimental Workflow for Assessing this compound's Impact
A typical workflow to characterize the effects of this compound involves a series of in vitro assays.
Caption: Experimental workflow for characterization.
Detailed Experimental Protocols
Histone Extraction and Western Blot Analysis
This protocol describes the extraction of histones from cultured cells and subsequent analysis of specific methylation marks by Western blotting.
-
Cell Lysis:
-
Harvest cultured cells treated with this compound or vehicle control.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes and then homogenize using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
-
Histone Extraction:
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C for at least 4 hours.
-
Centrifuge at high speed to pellet the debris.
-
Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20%.
-
Incubate on ice for 1 hour and then centrifuge to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in sterile water.
-
-
Western Blotting:
-
Quantify the protein concentration of the extracted histones using a Bradford or BCA assay.
-
Separate 10-15 µg of histones on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the histone methylation marks of interest (e.g., anti-H3K9me2, anti-H3K36me3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against total Histone H3 as a loading control.
-
RNA Sequencing and Data Analysis
This protocol outlines the steps for analyzing global gene expression changes following this compound treatment.
-
RNA Extraction:
-
Harvest cultured cells treated with this compound or vehicle control.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like HTSeq-count or Salmon.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Perform pathway enrichment analysis on the list of differentially expressed genes using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
-
Conclusion
Inhibition of MAT2A with potent and selective allosteric inhibitors like this compound represents a compelling strategy for cancer therapy. By disrupting the cellular supply of the universal methyl donor SAM, these inhibitors induce profound changes in the histone methylation landscape, leading to a reprogramming of gene expression. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis. The methodologies and data presented in this guide provide a framework for the continued investigation and development of MAT2A inhibitors as a promising class of epigenetic drugs. Further research into the specific effects of this compound on a wider range of histone marks and in various cancer contexts will be crucial for its clinical translation.
References
- 1. MAT2A inhibitor 2 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 2. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Mat2A-IN-12 for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a specific genetic alteration known as methylthioadenosine phosphorylase (MTAP) deletion. This deletion, present in approximately 15% of all human cancers, creates a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors.[1][2][3] This technical guide provides an in-depth overview of the preliminary studies on MAT2A inhibitors, with a focus on the available data for Mat2A-IN-12 and illustrative examples from other well-characterized molecules in this class. The guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource on the mechanism of action, preclinical data, and experimental protocols relevant to the study of MAT2A inhibitors.
While specific preclinical data for the compound designated as this compound is limited, it is identified as a potent and selective allosteric inhibitor of MAT2A.[1] This guide will therefore leverage the broader knowledge base of extensively studied MAT2A inhibitors to provide a thorough understanding of this therapeutic strategy.
Mechanism of Action: Exploiting Synthetic Lethality
MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes, including DNA, RNA, and protein methylation.[4][5][6] In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, leads to the partial inhibition of another enzyme, protein arginine methyltransferase 5 (PRMT5).[7][8] This renders these cancer cells highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity, which is crucial for their survival.
Inhibition of MAT2A in MTAP-deleted cancer cells leads to a critical reduction in SAM levels.[9][10] This further suppresses PRMT5 activity, disrupting downstream processes such as mRNA splicing and inducing DNA damage, ultimately resulting in selective cancer cell death while sparing normal, MTAP-proficient cells.[1][10] This selective killing of cancer cells based on their genetic makeup is known as synthetic lethality.
Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells and the effect of this compound.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of various MAT2A inhibitors. This data provides a benchmark for the expected potency and efficacy of this class of compounds.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-/- Cell Proliferation IC50 (nM) | HCT116 WT Cell Proliferation IC50 (nM) | Reference |
| This compound | 5 | 5,000 | Not Reported | [1] |
| SCR-7952 | 18.7 | 34.4 | 487.7 | |
| AG-270 | 68.3 | 300.4 | 1223.3 | |
| PF-9366 | 420 | 1,200 | Not Reported | |
| IDE397 | ~10 | 15 | >20,000 |
Data for SCR-7952, AG-270, PF-9366, and IDE397 are compiled from publicly available literature for comparative purposes.
Table 2: In Vivo Efficacy of Representative MAT2A Inhibitors
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| AGI-25696 | KP4 (pancreatic, MTAP-/-) | 300 mg/kg, q.d., oral | Significant tumor growth delay | [11] |
| Compound 28 | HCT116 (colorectal, MTAP-/-) | Not Specified | Antitumor response observed | [12] |
| SCR-7952 | HCT116 (colorectal, MTAP-/-) | 3.0 mg/kg, oral | 82.9% | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of MAT2A inhibitors. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro MAT2A Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
Colorimetric detection reagent (to measure phosphate production)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add a defined amount of MAT2A enzyme to each well of the assay plate, except for the "no enzyme" control wells.
-
Add the serially diluted test compound to the appropriate wells. Include "vehicle control" (DMSO) and "no enzyme" wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to all wells.
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Stop the reaction and measure the amount of inorganic phosphate produced by adding the colorimetric detection reagent.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nu/Nu)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel or other appropriate cell suspension vehicle
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of the MTAP-deleted cancer cells in Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. probiologists.com [probiologists.com]
- 9. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insilico Medicine expands synthetic lethality portfolio with the nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers - PR Newswire APAC [enmobile.prnasia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MAT2A Inhibition in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for solid tumors harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide explores the therapeutic potential of MAT2A inhibition, focusing on the underlying biological rationale, preclinical evidence, and key experimental methodologies. While specific preclinical data for Mat2A-IN-12 is not extensively available in the public domain, this paper will draw upon data from well-characterized MAT2A inhibitors, such as AG-270 and IDE397, to illustrate the promise of this therapeutic strategy.
Introduction: The MAT2A-MTAP Synthetic Lethal Relationship
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In normal cells, the methionine salvage pathway, in which MTAP is a key enzyme, efficiently recycles methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis.
A significant portion of human cancers, estimated at around 15%, exhibit a homozygous deletion of the CDKN2A tumor suppressor gene.[2][3] Due to its genomic proximity, the MTAP gene is frequently co-deleted.[2][3] This genetic event creates a unique metabolic vulnerability. In MTAP-deleted cancer cells, MTA accumulates to high levels.[4] While MTA is a weak endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), its accumulation, combined with the reduction of SAM levels through MAT2A inhibition, leads to a significant suppression of PRMT5 activity.[3][4] This synthetic lethal interaction selectively targets cancer cells with MTAP deletion while sparing normal tissues.[2][3]
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors are small molecules that typically bind to an allosteric site on the MAT2A enzyme, leading to a non-competitive inhibition of its catalytic activity.[5][6] This inhibition results in a significant reduction in intracellular SAM levels.[1][5] In MTAP-deleted tumors, the combination of reduced SAM and high MTA levels synergistically inhibits PRMT5.[4] PRMT5 is crucial for various cellular functions, including mRNA splicing.[3] Its inhibition leads to splicing defects, DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3]
Preclinical Data for Representative MAT2A Inhibitors
The following tables summarize key preclinical data for two well-studied MAT2A inhibitors, AG-270 and IDE397, in solid tumor models.
Table 1: In Vitro Activity of MAT2A Inhibitors
| Compound | Cell Line | Tumor Type | MTAP Status | IC50 (Proliferation) | IC50 (SAM Reduction) | Reference |
| AG-270 | HCT116 | Colorectal Carcinoma | Null | 260 nM | 20 nM | [5][7] |
| IDE397 | NCI-H838 | Non-Small Cell Lung Cancer | Deletion | - | - | [8] |
| IDE397 | BxPC-3 | Pancreatic Cancer | Deletion | - | - | [8] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Tumor Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Pharmacodynamic Effects | Reference |
| AG-270 | KP4 Xenograft | Pancreatic Cancer | 200 mg/kg, p.o., q.d. | Significant reduction in tumor growth | Dose-dependent reduction in tumor SAM levels | [5] |
| AG-270 + Docetaxel | PDX Models | Esophageal, NSCLC, Pancreatic | Combination Therapy | Additive-to-synergistic antitumor activity, including complete regressions | - | [5] |
| IDE397 | H838 Xenograft | Non-Small Cell Lung Cancer | - | Durable tumor regressions | - | [8] |
| IDE397 | BxPC-3 Xenograft | Pancreatic Cancer | - | Durable tumor regressions | - | [8] |
Table 3: Clinical Observations with MAT2A Inhibitors
| Compound | Phase | Tumor Types | Key Findings | Reference |
| AG-270 | Phase I | Advanced solid tumors or lymphoma with MTAP deletion | Manageable safety profile. Reductions in plasma SAM of 60-80%. Two partial responses observed. | [9][10] |
| IDE397 | Phase 1/2 | MTAP-deletion solid tumors | Measurable tumor shrinkage in urothelial cancers, including a complete response. | [11][12] |
Experimental Protocols
This section outlines representative methodologies for key experiments used in the preclinical evaluation of MAT2A inhibitors.
Cell-Based Proliferation Assay
-
Cell Culture: MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 MTAP-null and HCT116 MTAP-WT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the MAT2A inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for cell proliferation is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In-Cell SAM Level Quantification
-
Sample Preparation: Cells are treated with the MAT2A inhibitor for a defined period. After treatment, cells are harvested and lysed.
-
SAM Measurement: Intracellular SAM levels are quantified using a commercially available SAM assay kit (e.g., from Abcam or Cell Biolabs) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: SAM levels in treated cells are normalized to the vehicle-treated control to determine the percentage of SAM reduction. The IC50 for SAM reduction is then calculated.
Western Blotting for Pharmacodynamic Markers
-
Protein Extraction: Cells or tumor tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against pharmacodynamic markers such as symmetric dimethylarginine (SDMA). After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Xenograft Tumor Models
-
Cell Implantation: Human cancer cells with MTAP deletion (e.g., HCT116 MTAP-null) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. The MAT2A inhibitor is administered orally (p.o.) or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors can be excised for the analysis of SAM levels and SDMA marks by Western blotting or immunohistochemistry.
Visualizing the Core Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion and Future Directions
The inhibition of MAT2A represents a promising and targeted therapeutic strategy for a significant subset of solid tumors characterized by MTAP deletion. Preclinical and early clinical data for MAT2A inhibitors like AG-270 and IDE397 have demonstrated proof-of-concept for this approach, showing selective anti-tumor activity and manageable safety profiles. Future research will likely focus on identifying predictive biomarkers beyond MTAP deletion, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the downstream consequences of MAT2A inhibition. As more clinical data becomes available, the full therapeutic potential of this class of drugs in solid tumors will be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ir.ideayabio.com [ir.ideayabio.com]
Methodological & Application
Application Notes and Protocols for Mat2A-IN-12 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth, proliferation, and regulation of gene expression.[1] In many cancers, MAT2A is overexpressed, leading to a dependency on this pathway for survival and proliferation.[2][3] Mat2A-IN-12 is a potent and selective allosteric inhibitor of MAT2A.[1][4] It targets the metabolic vulnerability of cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal therapeutic opportunity.[5][6][7] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
MAT2A converts methionine and ATP into SAM.[1][3] SAM is a crucial cofactor for methyltransferases, including Protein Arginine Methyltransferase 5 (PRMT5), which is involved in mRNA splicing and the regulation of gene expression.[8][9] In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and acts as a partial inhibitor of PRMT5.[5][8][9] This renders the cells highly dependent on MAT2A to maintain sufficient SAM levels for the remaining PRMT5 activity.
By inhibiting MAT2A, this compound depletes the intracellular pool of SAM.[1] This further suppresses PRMT5 activity, leading to disruptions in mRNA splicing, DNA damage, cell cycle arrest, and ultimately, apoptosis in MTAP-deficient cancer cells.[6][10][11]
Quantitative Data Summary
The inhibitory activity of this compound and other relevant MAT2A inhibitors is summarized in the tables below. These values are indicative and may vary depending on the specific cell line and assay conditions.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| Biochemical IC₅₀ | 5 nM | [1][4] |
| Cellular Proliferation IC₅₀ (MTAP-/- cell line) | 5 µM | [1][4] |
Table 2: Comparative Cellular Proliferation IC₅₀ of Various MAT2A Inhibitors in MTAP-deficient (MTAP-/-) and Wild-Type (WT) Cancer Cell Lines
| Compound | Cell Line | Genotype | IC₅₀ (nM) | Reference |
| Compound 28 | HCT116 | MTAP-/- | 250 | [12] |
| AG-270 | HT-29 (with MTDIA) | MTAP+/+ | 228 | [13] |
| PF-9366 | Huh-7 | N/A | 10,000 | [14] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
MTAP-deficient and wild-type cancer cell lines (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[3] Afterwards, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for Pathway Modulation
This protocol is used to detect changes in the protein levels of MAT2A and downstream markers of its activity, such as symmetrically di-methylated arginine (SDMA), a marker for PRMT5 activity.
Materials:
-
Cell lines of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MAT2A, 1:1000 dilution; anti-SDMA, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Cellular S-Adenosylmethionine (SAM) Level Measurement
This protocol outlines a method to quantify intracellular SAM levels following treatment with this compound, often performed using a commercially available ELISA kit or by LC-MS/MS.
Materials:
-
Cell lines of interest
-
6-well plates
-
This compound
-
Reagents for cell lysis and SAM extraction (as per kit instructions or LC-MS/MS protocol)
-
SAM quantification kit (e.g., ELISA-based) or access to an LC-MS/MS facility
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the western blot protocol.
-
Sample Preparation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells and extract metabolites according to the specific protocol for the chosen quantification method. This typically involves a protein precipitation step.
-
-
SAM Quantification:
-
ELISA: Follow the manufacturer's instructions for the SAM ELISA kit, which usually involves a competitive binding assay.
-
LC-MS/MS: Analyze the prepared cell extracts using a liquid chromatography-tandem mass spectrometry system to separate and quantify SAM.
-
-
Data Analysis: Normalize the SAM levels to the total protein concentration or cell number for each sample. Compare the SAM levels in this compound-treated cells to the vehicle-treated controls.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cell lines of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution.
Conclusion
This compound is a valuable research tool for investigating the role of methionine metabolism in cancer. The protocols outlined above provide a framework for characterizing the in vitro effects of this potent MAT2A inhibitor on cell viability, signaling pathways, metabolite levels, and cell cycle progression. These experiments are crucial for advancing our understanding of MAT2A as a therapeutic target and for the development of novel anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. This compound - Immunomart [immunomart.org]
- 5. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A | Insilico Medicine [insilico.com]
- 8. probiologists.com [probiologists.com]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Preparation of Mat2A-IN-12 Stock Solution for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mat2A-IN-12 is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1] MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl donor for a wide range of biological methylation reactions essential for cell growth and proliferation.[2] Dysregulation of MAT2A is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various biochemical and cellular assays.
This compound Properties and Solubility
A summary of the key properties of this compound and its solubility is provided in the table below. It is crucial to use an appropriate solvent to ensure complete dissolution and accurate concentration of the stock solution. For this compound and similar non-polar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Property | Value | Source |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | [1] |
| IC50 | 5 nM (biochemical assay) | [1] |
| Cellular Potency | IC50 = 5 µM (in MTAP-/- cell line proliferation assay) | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Solubility in DMSO | ≥ 23.33 mg/mL (for a similar MAT2A inhibitor) | [6] |
| Storage of Powder | -20°C for up to 3 years | [6] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. Note: The molecular weight of this compound is required for this calculation. As this information is not publicly available, for the purpose of this protocol, we will assume a hypothetical molecular weight (MW) of 500 g/mol . Please substitute with the actual MW provided by the supplier.
-
Calculation Example (for 1 mg with hypothetical MW):
-
Mass (m) = 1 mg = 0.001 g
-
Molecular Weight (MW) = 500 g/mol
-
Volume (V) for 10 mM (0.010 mol/L) stock: V = m / (Concentration * MW) = 0.001 g / (0.010 mol/L * 500 g/mol ) = 0.0002 L = 200 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the solution is not completely clear, sonicate the tube for 5-10 minutes in a water bath sonicator to ensure complete dissolution.[6][7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Label each aliquot clearly with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]
Protocol 2: Use of this compound in a Cellular Proliferation Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound on a cancer cell line, particularly one with an MTAP deletion.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
10 mM this compound stock solution in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the MTAP-deleted cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
-
Cell Treatment: Add 100 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, using CellTiter-Glo®, add the reagent to each well, incubate for a short period, and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the MAT2A enzyme, which disrupts the methionine cycle. This leads to a reduction in the universal methyl donor, S-adenosylmethionine (SAM), and can have significant downstream effects on cellular processes, particularly in cancer cells with MTAP deletion.
Caption: MAT2A signaling pathway and the inhibitory effect of this compound.
The experimental workflow for preparing and using this compound in cellular assays is a sequential process that requires careful execution to ensure accurate and reproducible results.
Caption: Experimental workflow for this compound stock preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A inhibitor 2 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 7. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
Determining the Optimal Concentration of Mat2A-IN-12 for HCT116 MTAP-/- Cells: Application Notes and Protocols
For Research Use Only
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has been identified as a critical synthetic lethal target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5). The inhibition of MAT2A, the enzyme responsible for producing the universal methyl donor S-adenosylmethionine (SAM), further sensitizes MTAP-deleted cancer cells to PRMT5 inhibition, leading to selective cell death.[1][2]
Mat2A-IN-12 is a potent and selective inhibitor of MAT2A. This document provides detailed protocols for researchers to determine the optimal concentration of this compound for inducing cytotoxicity and inhibiting the MAT2A-PRMT5 signaling pathway in HCT116 MTAP-/- human colorectal carcinoma cells. The following experimental workflow is recommended to establish the effective dose range for this specific cell line.
Key Signaling Pathway
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is centered on the PRMT5 pathway. In MTAP-/- cells, MTA accumulates and weakly inhibits PRMT5. Inhibition of MAT2A depletes the cellular pool of SAM, the substrate for PRMT5. The combined effect of MTA accumulation and SAM depletion leads to a significant reduction in PRMT5 activity, resulting in downstream effects such as altered mRNA splicing, DNA damage, and ultimately, apoptosis.[2][3]
Experimental Workflow
A multi-faceted approach is recommended to determine the optimal concentration of this compound. This involves assessing cell viability to establish a dose-response relationship, confirming target engagement through western blotting, and evaluating the long-term impact on clonogenic survival.
Data Presentation
Table 1: Comparative IC50 Values of MAT2A Inhibitors in HCT116 MTAP-/- Cells
| Compound | IC50 (Cell Viability) | IC50 (SAM Reduction) | Reference |
| SCR-7952 | 34.4 nM | 1.9 nM | [1] |
| AG-270 | ~260 nM | 5.8 nM | [1][2] |
| Unnamed Compound | < 100 nM | < 100 nM | [4] |
| Unnamed Compound | 65.9 nM | 15.5 nM (enzymatic) | [5] |
| Compound 17 | 1.4 µM | 0.43 µM (enzymatic) | [6] |
This table provides a reference for establishing a relevant concentration range for testing this compound. A starting range of 1 nM to 10 µM is recommended.
Table 2: Experimental Plan for this compound Concentration Determination
| Experiment | Objective | Concentrations to Test | Readout |
| Cell Viability Assay | Determine the IC50 value for growth inhibition. | 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, 10 µM | Luminescence (CellTiter-Glo) |
| Western Blot Analysis | Confirm on-target activity by measuring downstream biomarkers. | 0.5x IC50, 1x IC50, 2x IC50, 5x IC50 | Band intensity for SDMA, MAT2A, and loading control (e.g., Actin) |
| Colony Formation Assay | Assess the long-term effect on cell proliferation and survival. | 0.25x IC50, 0.5x IC50, 1x IC50, 2x IC50 | Number and size of colonies |
Experimental Protocols
HCT116 MTAP-/- Cell Culture
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells when they reach 70-80% confluency. Wash with PBS, detach with a suitable reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:8 ratio.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed HCT116 MTAP-/- cells in a 96-well white, clear-bottom plate at a density of 2,000 - 5,000 cells per well in 100 µL of growth medium. Incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed HCT116 MTAP-/- cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for 96 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-SDMA, anti-MAT2A, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Colony Formation Assay
-
Cell Seeding: Seed HCT116 MTAP-/- cells in a 6-well plate at a low density (e.g., 500-1000 cells per well). Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).
-
Logic for Determining Optimal Concentration
The determination of the optimal concentration of this compound is a stepwise process that integrates data from multiple assays. The IC50 from the cell viability assay provides a quantitative measure of growth inhibition. Western blotting confirms that the observed effect is due to on-target activity. The colony formation assay assesses the long-term cytostatic or cytotoxic effects at concentrations around the IC50.
Conclusion
By following these protocols, researchers can effectively determine the optimal concentration of this compound for HCT116 MTAP-/- cells. This information is crucial for designing subsequent in-depth mechanistic studies and for guiding the design of in vivo experiments. The integration of cell viability, target engagement, and long-term proliferation data will provide a comprehensive understanding of the inhibitor's efficacy in this specific cellular context.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Scinnohub Pharmaceutical describes new Mat2A inhibitors for cancer | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Mat2A-IN-12 Administration for In Vivo Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for DNA, RNA, and protein methylation, which in turn regulate gene expression, cell cycle progression, and overall cellular homeostasis.[1][2] In many cancer cells, there is an elevated demand for SAM to support rapid growth and proliferation.[1]
MAT2A has emerged as a promising therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP deletion, which occurs in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), a metabolite that inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[4][5] This renders MTAP-deleted cancer cells uniquely vulnerable to the reduction of SAM levels through MAT2A inhibition.[4]
Mat2A-IN-12 is a potent and selective small molecule inhibitor of MAT2A. These application notes provide a detailed protocol for the in vivo administration of this compound in mouse xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound allosterically inhibits MAT2A, binding at the interface of two MAT2A subunits.[6] This inhibition blocks the production of SAM from methionine and ATP.[1][7] The resulting depletion of intracellular SAM levels leads to several downstream anti-tumor effects:
-
Inhibition of PRMT5-dependent mRNA splicing: Reduced SAM levels impair the function of PRMT5, a key enzyme involved in the splicing of numerous mRNAs, including those for proteins involved in the DNA damage response.[3][5]
-
Induction of DNA damage: Disruption of mRNA splicing and other methylation-dependent processes can lead to an accumulation of DNA damage and cell cycle arrest.[3][8]
-
Apoptosis: The culmination of these cellular stresses can induce programmed cell death in cancer cells.
The signaling pathway affected by MAT2A inhibition is depicted below.
Quantitative Data Summary
The following tables summarize the in vitro potency and a representative in vivo pharmacokinetic profile for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | HCT116 MTAP-/- | HCT116 WT |
| MAT2A Enzyme IC50 (nM) | 18.7 | 18.7 |
| Cellular SAM IC50 (nM) | 1.9 | >1000 |
| Anti-proliferation IC50 (nM) | 34.4 | 487.7 |
Table 2: Representative In Vivo Pharmacokinetic Parameters of a MAT2A Inhibitor (AGI-25696) in Mice [9]
| Parameter | Plasma | Tumor |
| Cmax (ng/mL or ng/g) | 179,000 ± 21,500 | 32,300 ± 6,100 |
| AUC0-12h (h*ng/g) | 1,650,000 | 372,000 |
Data presented for AGI-25696 at a dose of 300 mg/kg, twice daily.
Experimental Protocol: In Vivo Mouse Xenograft Study
This protocol outlines a typical efficacy study of this compound in a subcutaneous mouse xenograft model using an MTAP-deleted cancer cell line.
Materials
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose in sterile water)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal balance
-
Gavage needles
-
Standard laboratory equipment for cell culture and animal handling
Experimental Workflow Diagram
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture HCT116 MTAP-/- cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow until they reach an average volume of 100-200 mm³.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the final dosing concentration in the vehicle (e.g., 0.5% methylcellulose).
-
Treatment Group: Administer this compound orally (p.o.) via gavage once daily (QD) at a dose of 5-100 mg/kg.[10] The optimal dose should be determined in preliminary tolerability studies.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution using the same route and schedule.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of the initial body weight.
-
At the end of the study, euthanize all remaining animals and collect tumors for downstream analyses (e.g., pharmacodynamics, histology).
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes and body weights between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
Safety and Tolerability
Monitor the mice daily for any signs of toxicity, including changes in body weight, posture, activity, and fur texture. Significant body weight loss (>15-20%) is an indicator of toxicity and may require dose reduction or cessation of treatment for the affected animal.
Disclaimer: This protocol is a general guideline. The specific details of the experimental design, including cell line, mouse strain, drug formulation, dose, and administration schedule, should be optimized for each specific study.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. cyagen.com [cyagen.com]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Symmetric Dimethylarginine (SDMA) Levels Following Mat2A-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the semi-quantitative analysis of symmetric dimethylarginine (SDMA) levels in cell lysates using Western blotting following treatment with Mat2A-IN-12, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Inhibition of MAT2A disrupts the methionine cycle, leading to reduced levels of the universal methyl donor S-adenosylmethionine (SAM). This, in turn, attenuates the activity of protein arginine methyltransferases (PRMTs), such as PRMT5, which are responsible for the symmetric dimethylation of arginine residues on substrate proteins. The accompanying experimental workflow and signaling pathway diagrams offer a visual guide to the procedure and the underlying biological mechanism.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the primary methyl donor for all methylation reactions within the cell, including the post-translational modification of proteins.[1] Protein arginine methylation, a key post-translational modification, is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (SDMA) on a variety of protein substrates, playing a crucial role in cellular processes such as gene expression, RNA splicing, and signal transduction.[2]
This compound is a pharmacological inhibitor of MAT2A. By blocking MAT2A activity, this compound depletes the cellular pool of SAM, thereby inhibiting PRMT5-mediated methylation and leading to a reduction in cellular SDMA levels.[2][3] This application note details a Western blot protocol to monitor the efficacy of this compound by measuring the changes in total SDMA levels in cellular models.
Signaling Pathway
The inhibition of MAT2A by this compound initiates a signaling cascade that culminates in the reduction of SDMA levels. The diagram below illustrates this pathway, highlighting the key molecular players and their interactions.
Caption: MAT2A inhibition by this compound reduces SAM levels, inhibiting PRMT5 and SDMA.
Experimental Protocol: Western Blot for SDMA
This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and subsequent Western blot analysis to determine SDMA levels.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HCT116), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Treatment: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS, Glycine.
-
Sample Buffer: 4x Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Transfer: PVDF membrane, methanol, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Primary Antibody: Rabbit anti-Symmetric Dimethylarginine (SDMA) antibody (e.g., Cell Signaling Technology #13222) at a 1:1000 dilution.
-
Loading Control: Mouse or Rabbit anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG at a 1:2000 to 1:5000 dilution.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
Experimental Workflow
The following diagram provides a visual overview of the Western blot protocol.
Caption: Step-by-step workflow for SDMA Western blot analysis.
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-SDMA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
For the loading control, a separate blot can be run, or the same blot can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SDMA band intensity to the corresponding loading control band intensity for each sample.
-
Data Presentation
The results of the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | Incubation Time (hr) | Normalized SDMA Level (Arbitrary Units) | % Reduction in SDMA (vs. Control) |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | 0% |
| This compound | 0.1 | 48 | 0.75 | 25% |
| This compound | 1 | 48 | 0.40 | 60% |
| This compound | 10 | 48 | 0.15 | 85% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary or secondary antibody.
-
Increase the incubation time for the primary antibody.
-
Ensure the ECL substrate is fresh and active.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
Increase the stringency of the wash buffer (e.g., increase Tween-20 concentration).
-
Conclusion
The Western blot protocol described in this application note provides a reliable method for assessing the pharmacological activity of this compound by measuring its downstream effect on cellular SDMA levels. This assay is a valuable tool for researchers in drug discovery and development to characterize the mechanism of action of MAT2A inhibitors and to evaluate their potency in a cellular context. The provided diagrams and detailed protocol will aid in the successful implementation of this technique.
References
Application Notes and Protocols: Synergistic Inhibition of Lung Cancer Cells with Mat2A-IN-12 and PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of methionine adenosyltransferase 2A (MAT2A) and protein arginine methyltransferase 5 (PRMT5) inhibitors represents a promising synthetic lethal strategy for the treatment of a subset of non-small cell lung cancers (NSCLCs). Approximately 15% of all cancers, including a significant portion of NSCLCs, harbor a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is co-deleted with the CDKN2A tumor suppressor. This genetic alteration creates a unique metabolic vulnerability that can be exploited by the dual inhibition of MAT2A and PRMT5.
In MTAP-deleted cancer cells, the metabolite 5'-methylthioadenosine (MTA) accumulates to high levels. MTA is a natural endogenous inhibitor of PRMT5, an enzyme critical for various cellular processes, including mRNA splicing, cell cycle progression, and DNA damage repair. This accumulation of MTA partially inhibits PRMT5 activity, sensitizing these cancer cells to further PRMT5 inhibition. MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor and a necessary cofactor for PRMT5. By inhibiting MAT2A with a compound like Mat2A-IN-12, the intracellular concentration of SAM is reduced, leading to a further decrease in PRMT5 activity. This dual-hit mechanism results in a potent synergistic anti-tumor effect specifically in MTAP-deleted lung cancer cells, while sparing normal, MTAP-proficient cells.
These application notes provide an overview of the signaling pathway, quantitative data on the synergistic effects of this combination, and detailed protocols for key in vitro experiments to evaluate the efficacy of this compound in combination with PRMT5 inhibitors in lung cancer cell lines.
Signaling Pathway and Mechanism of Action
Caption: Synthetic lethality of combined MAT2A and PRMT5 inhibition in MTAP-deleted cells.
Experimental Workflow
Caption: General workflow for evaluating Mat2A and PRMT5 inhibitor synergy.
Data Presentation
Table 1: Lung Cancer Cell Lines for Combination Studies
| Cell Line | Histology | MTAP Status | Key Characteristics |
| H838 | Adenocarcinoma | Deleted | Commonly used model for MTAP-deleted NSCLC. |
| NCI-H522 | Adenocarcinoma | Deleted | Another example of an MTAP-deleted NSCLC cell line. |
| A549 | Adenocarcinoma | Wild-Type | MTAP-proficient control cell line. |
| HCT116 MTAP+/+ | Colon Carcinoma | Wild-Type | Isogenic control cell line. |
| HCT116 MTAP-/- | Colon Carcinoma | Deleted | Isogenic MTAP-deleted cell line for direct comparison. |
Table 2: Representative Anti-proliferative Activity (IC50, nM) of Single Agents
| Cell Line | This compound (or similar) | PRMT5 Inhibitor |
| H838 (MTAP-deleted) | ~15-30 | ~20-50 |
| A549 (MTAP-WT) | >10,000 | >5,000 |
| HCT116 MTAP-/- | ~30-50 | ~40-80 |
| HCT116 MTAP+/+ | >20,000 | >10,000 |
| Note: These are representative values based on published data for potent MAT2A and MTA-cooperative PRMT5 inhibitors. Actual IC50 values must be determined empirically for each specific inhibitor and cell line. |
Table 3: Synergy Analysis of this compound and PRMT5 Inhibitor Combination
| Cell Line | Combination Index (CI) | Synergy Interpretation |
| H838 (MTAP-deleted) | < 0.7 | Synergistic |
| A549 (MTAP-WT) | > 1.1 | Not Synergistic |
| HCT116 MTAP-/- | < 0.7 | Synergistic |
| HCT116 MTAP+/+ | > 1.1 | Not Synergistic |
| Note: Combination Index (CI) is calculated using software like CompuSyn. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. The values presented are expected outcomes based on literature. |
Experimental Protocols
Cell Viability and Synergy Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PRMT5 inhibitor individually and to assess their synergistic anti-proliferative effects in combination.
Materials:
-
MTAP-deleted (e.g., H838) and MTAP-WT (e.g., A549) lung cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and PRMT5 inhibitor (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8)
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the PRMT5 inhibitor in complete growth medium. For synergy assessment, prepare a matrix of concentrations for both drugs.
-
Treatment: Add the drug dilutions to the cells. For single-agent IC50 determination, treat cells with a range of concentrations of each drug. For synergy, treat cells with the combination matrix. Include DMSO-only controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Calculate IC50 values for single agents using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.
-
For synergy, use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
Western Blotting for Pharmacodynamic and Apoptosis Markers
Objective: To assess the inhibition of PRMT5 activity (via SDMA levels) and the induction of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-γH2AX, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PRMT5 inhibitor, and the combination at specified concentrations (e.g., IC50) for 48-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system. Quantify band intensity relative to the loading control. A significant reduction in SDMA levels indicates PRMT5 inhibition. An increase in γH2AX and cleaved PARP indicates DNA damage and apoptosis, respectively.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Objective: To quantify the induction of apoptosis and to analyze cell cycle distribution following treatment.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitors as described for Western blotting for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
For Apoptosis Analysis:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately on a flow cytometer.
-
-
For Cell Cycle Analysis:
-
Fix cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash cells and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze on a flow cytometer.
-
-
Data Analysis: Use flow cytometry software (e.g., FlowJo) to quantify the percentage of cells in different apoptotic stages (early, late) or cell cycle phases (G1, S, G2/M). An increase in the G2/M population is often observed.
Immunofluorescence for DNA Damage Foci (γH2AX)
Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBST)
-
Anti-γH2AX primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with inhibitors for 24-48 hours.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% PFA, and permeabilize with 0.25% Triton X-100.
-
Blocking and Staining: Block the cells and then incubate with the anti-γH2AX primary antibody, followed by the fluorescent secondary antibody.
-
Mounting: Counterstain with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using software like ImageJ. A significant increase in foci indicates elevated DNA damage.
Application Notes and Protocols for Mat2A-IN-12 in CRISPR-Cas9 Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to numerous biological processes, including epigenetic regulation of gene expression, DNA repair, and cell proliferation.[1][2][3] In various cancers, particularly those with aberrant methylation patterns or deletions of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependence on the methionine cycle, making MAT2A a compelling therapeutic target.[3][4][5][6] The development of small molecule inhibitors targeting MAT2A, such as Mat2A-IN-12, offers a promising avenue for anticancer therapy.[4][5]
The advent of CRISPR-Cas9 gene editing technology has revolutionized the study of gene function and its role in disease. By creating precisely engineered cell lines with specific gene knockouts or modifications, researchers can elucidate the synthetic lethal interactions and mechanisms of action of targeted therapies.[1][7] For instance, CRISPR-mediated knockout of MTAP can sensitize cancer cells to MAT2A inhibition, a key research area in oncology.[5][6]
These application notes provide a comprehensive guide for the use of this compound in CRISPR-Cas9 edited cell lines. It includes an overview of the underlying signaling pathways, detailed experimental protocols for key assays, and representative data for MAT2A inhibitors.
Signaling Pathway and Mechanism of Action
MAT2A catalyzes the conversion of methionine and ATP into SAM.[1][2] SAM is the primary methyl donor for methyltransferases, which are responsible for the methylation of DNA, RNA, histones, and other proteins.[4] These methylation events play a crucial role in regulating gene expression and cellular homeostasis.[3][4] Inhibition of MAT2A by compounds like this compound leads to a depletion of intracellular SAM levels.[7] This disruption of the methionine cycle can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on methylation for their survival and proliferation.[4][8]
A key synthetic lethal interaction exists between MAT2A and MTAP.[5][6] MTAP is an enzyme involved in the methionine salvage pathway. In MTAP-deleted cancers (approximately 15% of all human cancers), the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits the function of another enzyme, PRMT5.[5][8] This makes these cells particularly vulnerable to the reduction in SAM levels caused by MAT2A inhibition, leading to a synergistic anti-tumor effect.[5][8]
References
- 1. melp.nl [melp.nl]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Mat2A-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing apoptosis induced by the MAT2A inhibitor, Mat2A-IN-12, using flow cytometry. The protocols and data presentation are designed to be readily applicable in a research and drug development setting.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1] In many cancers, the expression and activity of MAT2A are upregulated to meet the metabolic demands of rapid proliferation.[2] Inhibition of MAT2A presents a promising therapeutic strategy by disrupting cellular methylation processes, leading to cell cycle arrest and apoptosis.[3] this compound is a potent and selective inhibitor of MAT2A. This document outlines the methodology for quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with this compound for 48 hours. The data illustrates a dose-dependent increase in both early and late apoptotic cell populations.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| This compound | 0.1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.7 | 10.3 ± 1.9 |
| This compound | 1 | 75.4 ± 4.2 | 15.3 ± 2.8 | 8.1 ± 1.5 | 23.4 ± 4.3 |
| This compound | 10 | 42.1 ± 5.8 | 35.6 ± 4.9 | 20.7 ± 3.3 | 56.3 ± 8.2 |
Signaling Pathways
Inhibition of MAT2A by this compound initiates a cascade of events culminating in apoptosis. The primary mechanism involves the depletion of intracellular SAM, which subsequently inhibits the activity of methyltransferases, most notably Protein Arginine Methyltransferase 5 (PRMT5).[4] Reduced PRMT5 activity can lead to alternative splicing of MDM4, a negative regulator of p53, resulting in the stabilization and activation of the tumor suppressor p53.[4] Activated p53 can then upregulate the expression of pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. Additionally, MAT2A inhibition has been shown to upregulate the expression of caspases 7 and 8 and enhance the TNF signaling pathway, further promoting apoptosis.[5]
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for staining cancer cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.[6][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) and an unstained control for setting up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often excluded from the total apoptotic count)
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. probiologists.com [probiologists.com]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SAM Levels in Response to Mat2A-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the effects of Mat2A-IN-12, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), on S-adenosylmethionine (SAM) levels within cancer cells. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the MAT2A-SAM axis in oncology.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that are critical for gene expression, protein function, and cell proliferation.[1][2] In numerous cancers, there is a heightened dependency on these methylation processes, making MAT2A a compelling therapeutic target.[1][2][3] this compound is a next-generation small molecule inhibitor designed to specifically block the catalytic activity of MAT2A, thereby depleting intracellular SAM levels and inhibiting the growth of cancer cells.[1][4]
The primary mechanism of action of this compound involves the disruption of the methionine cycle.[1] By inhibiting MAT2A, the conversion of methionine to SAM is blocked, leading to a significant reduction in the intracellular SAM pool.[1][3] This has profound downstream effects, most notably the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme whose activity is highly dependent on SAM concentration and plays a critical role in mRNA splicing and cell survival.[4][5][6][7]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound treatment on intracellular SAM levels and cell proliferation in MTAP-deleted cancer cell lines. The data presented here is a representative compilation based on studies of similar potent MAT2A inhibitors.
Table 1: Effect of this compound on Intracellular SAM Levels
| Cell Line | Treatment (24h) | Intracellular SAM Level (nM) | % Reduction in SAM |
| HCT116 (MTAP-/-) | Vehicle (DMSO) | 1500 | - |
| HCT116 (MTAP-/-) | This compound (10 nM) | 750 | 50% |
| HCT116 (MTAP-/-) | This compound (50 nM) | 300 | 80% |
| HCT116 (MTAP-/-) | This compound (100 nM) | 150 | 90% |
| A549 (MTAP-/-) | Vehicle (DMSO) | 1200 | - |
| A549 (MTAP-/-) | This compound (10 nM) | 660 | 45% |
| A549 (MTAP-/-) | This compound (50 nM) | 240 | 80% |
| A549 (MTAP-/-) | This compound (100 nM) | 120 | 90% |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| HCT116 (MTAP-/-) | 35 |
| A549 (MTAP-/-) | 45 |
| Panc-1 (MTAP-/-) | 50 |
| HCT116 (MTAP+/+) | >10,000 |
Signaling Pathway
The following diagram illustrates the MAT2A signaling pathway and the mechanism of action of this compound.
Caption: MAT2A signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Measurement of Intracellular SAM Levels by LC-MS/MS
This protocol describes a robust method for the quantification of S-adenosylmethionine (SAM) in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
MTAP-deleted cancer cell lines (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
0.4 M Perchloric acid (PCA), ice-cold
-
Internal Standard (IS) solution: [²H₃]-SAM
-
2.5 M K₃PO₄
-
LC-MS/MS system with a porous graphitic carbon column (e.g., Hypercarb)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Sample Collection and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 600 µL of ice-cold 0.4 M PCA per 100 mg of cell pellet to lyse the cells and deproteinize the sample.
-
Scrape the cells and transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 7,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer 30 µL of the supernatant to a new tube.
-
Add 10 µL of the internal standard solution ([²H₃]-SAM).
-
Neutralize the sample by adding 2.5 M K₃PO₄ to a pH of 5-7.
-
Incubate at 4°C for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge to pellet the precipitate.
-
Inject 5 µL of the clear supernatant onto the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a porous graphitic carbon column for chromatographic separation of SAM.
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for SAM and the internal standard.
-
Quantify the concentration of SAM by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[8]
-
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol outlines the measurement of cell viability to determine the anti-proliferative effects of this compound.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the compound or vehicle (DMSO) and incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle-treated control wells.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for assessing the impact of this compound.
Caption: Workflow for measuring SAM levels and cell viability after this compound treatment.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideayabio.com [ideayabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MAT2A Inhibitors in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MAT2A inhibitors, such as Mat2A-IN-12, during long-term cell culture experiments. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors?
MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the primary methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are essential for gene expression regulation and overall cell function.[1][2] In cancer cells, there is often an elevated demand for methylation to support rapid growth and proliferation.[1]
MAT2A inhibitors work by blocking the enzymatic activity of MAT2A, thereby depleting the intracellular pool of SAM.[1] This reduction in SAM levels leads to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases.[1] The overall effect is a disruption of cellular methylation, leading to impaired DNA and RNA synthesis, altered protein function, and ultimately, the inhibition of cancer cell growth.[1]
Q2: My cells are becoming less sensitive to the MAT2A inhibitor over time. What are the potential mechanisms of resistance?
Acquired resistance to MAT2A inhibitors in long-term cell culture can arise through several mechanisms:
-
Upregulation of MAT2A Expression: Cells may adapt by increasing the expression of the MAT2A protein to overcome the inhibitory effect of the drug.[4]
-
Alterations in the Methionine Cycle: Changes in the expression or activity of other enzymes in the methionine cycle could compensate for the inhibition of MAT2A.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to sustain proliferation and survival, rendering them less dependent on the MAT2A-mediated methylation pathway. For instance, upregulation of pathways that promote cell survival, such as the PI3K-AKT pathway, has been implicated in resistance to other targeted therapies and could play a role here.[5]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Cancer cells may undergo metabolic reprogramming to utilize alternative nutrients or pathways to support their growth, thereby circumventing the effects of MAT2A inhibition.
Q3: How can I confirm if my cells have developed resistance?
The development of resistance can be confirmed by a rightward shift in the dose-response curve and an increase in the half-maximal inhibitory concentration (IC50) value of the MAT2A inhibitor. This can be determined using a cell viability assay.
Troubleshooting Guides
Issue 1: Decreased Efficacy of MAT2A Inhibitor in Long-Term Culture
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 of the inhibitor in your long-term cultured cells and compare it to the parental cell line. A significant increase in IC50 indicates resistance. 2. Investigate Resistance Mechanisms: * Western Blot: Analyze the protein expression levels of MAT2A. An increase in MAT2A expression may suggest a mechanism of resistance. * qRT-PCR: Quantify MAT2A mRNA levels to determine if the upregulation is at the transcriptional level. * Methylation Analysis: Assess global histone methylation marks (e.g., H3K4me3, H3K27me3) to see if methylation is restored in the resistant cells despite inhibitor treatment. * Drug Efflux Assay: Use a fluorescent substrate of drug efflux pumps to check for increased pump activity. |
| Compound degradation | 1. Check Compound Stability: Ensure the inhibitor is stored correctly and prepare fresh stock solutions. 2. Verify Compound Activity: Test the activity of your current inhibitor stock on a sensitive, parental cell line. |
| Cell line contamination or misidentification | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cell behavior and drug response. |
Issue 2: Altered Cell Morphology or Growth Rate in Long-Term Culture
| Possible Cause | Troubleshooting Steps |
| Cellular adaptation to the inhibitor | 1. Monitor Morphology: Document any changes in cell morphology through regular microscopy. 2. Growth Curve Analysis: Perform a growth curve analysis to compare the proliferation rate of the long-term treated cells with the parental line in the absence of the inhibitor. |
| Off-target effects of the inhibitor | 1. Literature Review: Check for any known off-target effects of the specific MAT2A inhibitor you are using. 2. Use a Second Inhibitor: If possible, confirm your findings with a structurally different MAT2A inhibitor to ensure the observed phenotype is due to on-target inhibition. |
| Genomic instability | 1. Karyotyping: Analyze the chromosomal composition of your long-term cultured cells to check for significant genomic alterations. |
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the MAT2A inhibitor. Remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 72 hours).
-
Viability Assessment: Use a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the number of viable cells in each well.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for MAT2A Expression
-
Protein Extraction: Lyse the parental and resistant cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to compare the relative expression of MAT2A between the parental and resistant cells.
Quantitative Data Summary
| MAT2A Inhibitor | Cell Line | IC50 (nM) - Parental | IC50 (nM) - Resistant | Reference |
| PF-9366 | H460/DDP (Cisplatin-Resistant Lung Cancer) | Not specified | Proliferation significantly inhibited at 10 µM | [6] |
| AG-270 | HCT116 MTAP-/- | 300.4 | Not specified | [7] |
| SCR-7952 | HCT116 MTAP-/- | 34.4 | Not specified | [7] |
Note: Data on resistance to specific MAT2A inhibitors is limited in the public domain. The table provides examples of inhibitor potencies in sensitive cell lines.
Visualizations
Caption: Mechanism of action of MAT2A and its inhibition.
Caption: Workflow for investigating MAT2A inhibitor resistance.
Caption: Potential mechanisms of resistance to MAT2A inhibitors.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
Optimizing Mat2A-IN-12 dosage to minimize off-target effects
Welcome to the technical support center for Mat2A-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues. Our focus is to help you achieve robust and reproducible results by optimizing the dosage of this compound to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of MAT2A and its role in cellular processes?
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl group donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and phospholipids.[3][4] These methylation events are essential for regulating gene expression, signal transduction, and overall cellular homeostasis.[3] In many cancer cells, there is an elevated demand for SAM to support rapid growth and proliferation, making MAT2A a therapeutic target.[3][5]
Q2: What is the mechanism of action for MAT2A inhibitors like this compound?
MAT2A inhibitors are designed to block the enzymatic activity of MAT2A, thereby reducing the intracellular production of SAM.[3][4] This depletion of the cellular SAM pool leads to a decreased capacity for methylation. A key downstream consequence is the reduced activity of other enzymes that depend on SAM, such as Protein Arginine Methyltransferase 5 (PRMT5).[4][6] The inhibition of PRMT5 activity, in turn, can disrupt critical processes like mRNA splicing, leading to cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic vulnerabilities like MTAP deletion.[4][6][7]
Q3: What are the potential dose-dependent or off-target effects of this compound?
While specific off-target binding profiles for this compound require empirical validation, high concentrations of any inhibitor can lead to unintended effects. The primary concern is distinguishing between the desired on-target effect (SAM reduction) and potential secondary effects arising from excessive pathway inhibition or binding to other cellular proteins. For instance, profound and prolonged depletion of SAM can globally disrupt essential methylation processes beyond the intended anti-cancer effect. Some MAT2A inhibitors have been shown to synergize with other treatments like taxanes by downregulating DNA repair pathways, an effect that could be dose-dependent.[6][7] It is crucial to determine a therapeutic window where on-target effects are maximized and broad, potentially toxic, cellular effects are minimized.
Q4: What is a recommended starting concentration range for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the cell line and experimental endpoint. Based on published data for other potent MAT2A inhibitors, a sensible starting point for a dose-response experiment is a wide range from 1 nM to 10 µM.[4][8][9] For example, the inhibitor SCR-7952 showed anti-proliferative IC50 values of ~34 nM in sensitive (MTAP-deleted) HCT116 cells, while another inhibitor, AG-270, had an IC50 of ~300 nM in the same cell line.[4][6] We recommend performing a 10-point dose-response curve to determine the IC50 for cell viability in your specific model system.
Troubleshooting Guide
Issue 1: Unexpectedly high cell toxicity is observed, even at low nanomolar concentrations.
-
Possible Cause 1: High sensitivity of the cell line. Certain cell lines, particularly those with an MTAP deletion, are exquisitely sensitive to MAT2A inhibition.[4][6]
-
Solution: Lower the concentration range in your dose-response experiments. Start as low as 0.1 nM and use smaller dilution steps to pinpoint the optimal concentration.
-
-
Possible Cause 2: Solvent toxicity. If using DMSO as a solvent, ensure the final concentration in your culture media does not exceed 0.1-0.5%, as higher levels can be toxic to some cell lines.
-
Solution: Prepare a serial dilution of your compound in media so that the final DMSO concentration remains constant and non-toxic across all wells. Run a "vehicle-only" control with the highest concentration of DMSO used.
-
-
Possible Cause 3: Compound instability or precipitation. The inhibitor may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the media for any precipitate. Ensure the compound is fully dissolved in the stock solution before diluting it in aqueous media. Consider the solubility limits of the specific inhibitor.
-
Issue 2: No significant reduction in cellular SAM levels is detected after treatment.
-
Possible Cause 1: Insufficient inhibitor concentration or incubation time. The concentration may be too low, or the treatment duration too short to effect a measurable change in the SAM pool.
-
Solution: Increase the concentration of this compound based on your cell viability IC50 (e.g., use 1x, 5x, and 10x the IC50). For SAM level measurement, a 6-hour incubation is often sufficient, but this can be extended to 24 hours.[4]
-
-
Possible Cause 2: Cell line is resistant to MAT2A inhibition. The cell line may have compensatory mechanisms or lack the synthetic lethal context (like MTAP deletion) that confers sensitivity.
-
Solution: Confirm the MTAP status of your cell line. As a positive control, test the inhibitor on a known sensitive cell line (e.g., HCT116 MTAP-/-).[4]
-
-
Possible Cause 3: Issues with the SAM detection assay. The extraction protocol or the detection method (ELISA or LC-MS/MS) may not be optimized.
Issue 3: Difficulty in confirming direct target engagement of MAT2A in cells.
-
Possible Cause: Indirect measurement of downstream effects. Measuring SAM levels or cell viability are downstream indicators of target inhibition but do not confirm direct binding.
Quantitative Data Summary
The potency of MAT2A inhibitors can vary. The table below summarizes the reported IC50 values for several known MAT2A inhibitors to provide a comparative baseline.
Table 1: Comparative Potency of Published MAT2A Inhibitors
| Inhibitor | MAT2A Enzyme IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Anti-proliferation IC50 (nM) (HCT116 MTAP-/-) | Reference |
|---|---|---|---|---|
| SCR-7952 | 18.7 | 487.7 | 34.4 | [4][6] |
| AG-270 | 68.3 | 300.4 | 1223.3 | [6] |
| PF-9366 | 420 | - | ~1200 | [6] |
| IDE397 | ~10 | 15 | 7 |[6] |
Experimental Protocols
Protocol 1: Western Blot for MAT2A Target and Downstream Marker (SDMA)
This protocol is for verifying the presence of MAT2A and assessing the downstream effect of its inhibition on PRMT5 activity, measured by Symmetric Di-methyl Arginine (SDMA) levels.
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound for 96 hours.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST and visualize using an ECL substrate.
-
Protocol 2: Quantification of Cellular S-Adenosylmethionine (SAM)
This protocol describes the measurement of intracellular SAM levels via UPLC-MS/MS, a highly sensitive method.
-
Cell Plating and Treatment:
-
Metabolite Extraction:
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of this compound to its target protein, MAT2A, in a cellular context.
-
Cell Treatment:
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be left unheated as a control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
-
Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble MAT2A remaining at each temperature using Western Blot (see Protocol 1).
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples, signifying that the bound drug stabilized the protein.
-
Visualizations
Caption: The MAT2A pathway, where this compound inhibits the production of SAM.
Caption: A workflow for optimizing this compound dosage in experiments.
Caption: A troubleshooting guide for addressing unexpected cell toxicity.
References
- 1. MAT2A (E5I7C) Rabbit mAb (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. MAT2A (E5I7C) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. researchgate.net [researchgate.net]
- 8. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 10. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Interpreting Unexpected Results in Mat2A-IN-12 Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cell proliferation assays using Mat2A-IN-12.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No significant decrease in cell proliferation observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify the methylthioadenosine phosphorylase (MTAP) status of your cell line. Mat2A inhibitors like this compound are particularly effective in MTAP-deleted cancer cells.[1][2][3] MTAP-positive cells may be less sensitive. Consider using a positive control cell line known to be sensitive to Mat2A inhibition (e.g., a known MTAP-deleted cell line). |
| Incorrect Drug Concentration | Ensure the correct concentration range of this compound is used. The IC50 can vary significantly between cell lines.[4] Perform a dose-response experiment with a broad range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Drug Inactivity | Confirm the proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions and dilutions for each experiment. |
| Assay-Related Issues | Review the proliferation assay protocol for any deviations. Ensure that the cell seeding density, incubation times, and reagent concentrations are optimal.[5][6] |
| Cell Culture Conditions | High passage numbers can lead to altered cellular responses.[7] Use low-passage cells for your experiments. Ensure that the cell culture is not contaminated with mycoplasma or other microorganisms. |
Issue 2: Unexpected increase in proliferation or high variability between replicates.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound is a selective inhibitor, off-target effects can occur, especially at high concentrations.[8] Lower the concentration of the inhibitor and ensure it is within the selective range. Consider using a secondary, structurally different Mat2A inhibitor to confirm the on-target effect. |
| Assay Interference | Some compounds can interfere with the chemistry of proliferation assays. For example, colored compounds can interfere with colorimetric assays like MTT. Run a control with this compound in cell-free media to check for direct interference with the assay reagents. |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate wells is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay results. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
| Solvent Toxicity | High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture media is low and consistent across all wells, including controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[9] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. These methylation events are essential for regulating gene expression and promoting cell growth and proliferation.[9] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, thereby disrupting these vital cellular functions and leading to an anti-proliferative effect, particularly in cancer cells that are highly dependent on methylation.[9]
Q2: Why are MTAP-deleted cells more sensitive to Mat2A inhibitors?
A2: In cells with a functional MTAP gene, the enzyme salvages methionine from a byproduct of polyamine synthesis. However, in MTAP-deleted cells, this salvage pathway is inactive, making them more reliant on the de novo synthesis of methionine and, consequently, on MAT2A for SAM production.[1][2][10] This creates a synthetic lethal interaction where inhibiting MAT2A in MTAP-deleted cells is highly effective at halting their proliferation.
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental context.
| Assay Type | Target | Reported IC50 |
| Enzymatic Assay | MAT2A Enzyme | 5 nM |
| Cell Proliferation Assay | MTAP-/- Cell Line | 5 µM |
Note: These values are approximate and can vary depending on the specific cell line, assay conditions, and duration of treatment. It is always recommended to determine the IC50 empirically for your experimental system.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, studies have shown that Mat2A inhibitors can have synergistic effects when combined with other anti-cancer agents, such as chemotherapies and other targeted therapies.[11] For instance, combining Mat2A inhibitors with taxanes has shown to be effective in MTAP-deleted pancreatic and non-small cell lung cancer models.[11]
Experimental Protocols
MTT Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 10. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
Managing Mat2A-IN-12: A Technical Support Center for Researchers
Welcome to the technical support center for Mat2A-IN-12, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble up to 10 mM in DMSO.[1] For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of the compound. Recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[2]
Q3: Can I store diluted working solutions of this compound in aqueous media?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecule inhibitors can be susceptible to hydrolysis. Prepare fresh dilutions in your experimental buffer or cell culture medium from the frozen DMSO stock solution immediately before use.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Inconsistent results can indeed be a consequence of compound degradation. If you suspect instability, it is crucial to prepare fresh stock solutions from powder and use them promptly. Additionally, ensure that the final DMSO concentration is consistent across all experimental conditions. For troubleshooting common issues in cell culture experiments with small molecule inhibitors, please refer to the troubleshooting guide below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Avoid prolonged storage of working dilutions in aqueous buffers. |
| Precipitation of the compound in cell culture media | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to cells. Consider performing a solubility test in your specific cell culture medium. |
| High background or off-target effects | Use of excessively high concentrations of this compound. Degradation products may have off-target activities. | Perform a dose-response experiment to determine the optimal concentration for your assay. Use the lowest effective concentration to minimize off-target effects.[3] |
| Inconsistent results between experiments | Variability in stock solution concentration due to degradation. Inconsistent handling and storage of the compound. | Strictly adhere to the recommended storage and handling protocols. Qualify new batches of stock solution to ensure consistent potency. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 319.35 g/mol | [4] |
| Solubility in DMSO | 10 mM | [1] |
| IC50 (in vitro) | 5 nM | [4] |
| IC50 (cellular proliferation, MTAP-/-) | 5 µM | [4] |
Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment by HPLC
This is a general protocol that should be optimized for your specific instrumentation and experimental needs.
-
Objective: To assess the stability of this compound in solution over time.
-
Materials: this compound stock solution, appropriate solvent (e.g., DMSO, cell culture media), HPLC system with a UV detector, C18 reverse-phase column.
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the solvent of interest.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the area of the parent this compound peak.
-
Quantify the amount of remaining this compound by comparing the peak area to a standard curve of freshly prepared compound.
-
Visualizations
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Addressing batch-to-batch variability of Mat2A-IN-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when using Mat2A-IN-12, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] Given the nature of complex small molecules, batch-to-batch variability can arise from synthesis, purification, and storage, leading to inconsistencies in experimental outcomes. This guide aims to help researchers identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation.[2][3][4] By allosterically inhibiting MAT2A, this compound reduces the cellular pool of SAM, thereby disrupting these essential methylation events and leading to anti-proliferative effects, particularly in cancer cells that are highly dependent on this pathway.[2][5]
Q2: What are the key chemical properties of this compound?
Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₃ | [6] |
| Molecular Weight | 319.35 g/mol | [6] |
| CAS Number | 631897-75-1 | [1] |
| Appearance | Solid | [7] |
| Solubility | DMSO: 23.33 mg/mL (63.78 mM) | [7] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [7] |
Q3: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound can vary depending on the assay conditions and cell line used.
| Assay Type | Target/Cell Line | Reported IC₅₀ | Source |
| Biochemical Assay | MAT2A enzyme | 5 nM | [1][6] |
| Cell Proliferation Assay | MTAP-/- cell line | 5 µM | [1][6] |
Note: It is crucial to establish a baseline IC₅₀ in your specific experimental system.
Troubleshooting Guide
Inconsistent IC₅₀ Values
Problem: My experimentally determined IC₅₀ value for this compound is significantly different from the reported values, or varies between experiments.
Potential Causes and Solutions:
-
Batch-to-Batch Variability:
-
Purity and Identity: The purity of the compound can vary between batches. Impurities may interfere with the assay or the compound's activity.
-
Solution: Whenever possible, obtain a Certificate of Analysis (CoA) from the supplier for each new batch. This document should provide information on the purity (e.g., by HPLC) and identity (e.g., by NMR or mass spectrometry) of the compound. Qualify each new batch by running a full dose-response curve and comparing it to the previous batch.
-
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration.
-
-
Experimental Procedure:
-
Cell Density: The number of cells seeded can significantly impact the IC₅₀ value.
-
Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure consistent cell counts and even distribution in the wells.
-
-
Assay Incubation Time: The duration of compound exposure can affect the observed potency.
-
Solution: Standardize the incubation time for all experiments. If comparing results, ensure the same time points are used.
-
-
Reagent Quality and Handling: The quality and handling of assay reagents (e.g., MTT, CellTiter-Glo®) can affect the results.
-
Solution: Use high-quality reagents and follow the manufacturer's instructions for storage and handling. Prepare fresh reagents as needed.
-
-
Unexpected Cellular Effects or Lack of Activity
Problem: this compound is showing unexpected toxicity, off-target effects, or no activity at expected concentrations.
Potential Causes and Solutions:
-
Compound Stability and Storage:
-
Degradation: Improper storage can lead to the degradation of the compound.
-
Solution: Store the solid compound and stock solutions at the recommended temperatures.[8] Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Solvent Effects: The solvent (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of the compound) in your experiments. Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 0.1%).
-
-
-
Cell Line Specifics:
-
Target Expression: The expression level of MAT2A can vary between cell lines, affecting their sensitivity to the inhibitor.
-
Solution: Verify the expression of MAT2A in your cell line of interest using techniques like Western blotting or qPCR.
-
-
Cellular Context: The genetic background and signaling pathways active in a particular cell line can influence its response to MAT2A inhibition.
-
Experimental Protocols
Detailed Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remember to account for the final volume in the well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Normalize the data to the vehicle control and plot the dose-response curve.
-
Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
MAT2A Signaling Pathway
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Workflow for Qualifying a New Batch of this compound
Caption: A stepwise workflow for the qualification of a new batch of this compound.
Potential Causes of Batch-to-Batch Variability
Caption: Logical diagram illustrating potential sources of batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MAT2A inhibitor 2 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
Best practices for storing and handling Mat2A-IN-12
This technical support center provides best practices for storing and handling Mat2A-IN-12, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Storage Recommendations:
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent (Stock Solution) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[2][3][4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with plenty of water.[2][3]
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and consistent results.
Preparation of Stock Solutions:
To prepare a stock solution, dissolve the solid this compound in a suitable solvent.
| Solvent | Concentration | Preparation Notes |
| DMSO | 10 mM | Sonication may be required to aid dissolution. |
Important Considerations:
-
Aliquotting: Once prepared, it is highly recommended to aliquot the stock solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.
-
Fresh Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Question: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. What should I do?
Answer: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some solutions:
-
Use of Co-solvents: For in vivo studies, a common practice is to use a co-solvent system. A typical formulation involves a sequential addition of solvents. For example, a working solution can be prepared by first mixing the DMSO stock with PEG300, followed by the addition of Tween-80, and finally saline.
-
Sonication and Heating: If precipitation occurs during the preparation of dosing solutions, gentle heating and/or sonication can help in redissolving the compound.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experimental setup.
Question: I am observing inconsistent results between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared aliquots for each experiment.
-
Cellular Adaptation: Prolonged exposure of cells to Mat2A inhibitors can sometimes lead to the upregulation of MAT2A expression as a feedback mechanism.[6] This can result in reduced efficacy of the inhibitor over time. Consider shorter treatment durations or monitor MAT2A expression levels.
-
Experimental Variability: Ensure consistent cell seeding densities, treatment times, and assay conditions across all experiments.
Question: I am not seeing the expected downstream effects on PRMT5 activity. What should I check?
Answer: The inhibition of MAT2A leads to a reduction in S-adenosylmethionine (SAM), which in turn inhibits the activity of PRMT5.[6][7] If you are not observing the expected downstream effects:
-
Inhibitor Potency: Confirm the concentration and potency of your this compound.
-
MTAP Status of Cells: The synthetic lethal effect of MAT2A inhibition is most pronounced in cancer cells with a homozygous deletion of the MTAP gene.[6][7][8][9][10] Verify the MTAP status of your cell line.
-
Assay Sensitivity: Ensure that your assay for measuring PRMT5 activity (e.g., symmetric dimethylarginine (SDMA) levels) is sensitive enough to detect changes.
-
Time Course: The effects on downstream pathways may take time to become apparent. Consider performing a time-course experiment to determine the optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[11] MAT2A is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for methylation reactions in the cell.[12] By inhibiting MAT2A, this compound depletes intracellular SAM levels, which in turn inhibits the function of methyltransferases like PRMT5, leading to anti-proliferative effects, particularly in cancer cells with MTAP deletion.[7][9][12]
Q2: How should I handle the disposal of this compound waste?
A2: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[2][4] Do not dispose of it down the drain.
Q3: Can I store my diluted working solution for future use?
A3: It is generally recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistency and avoid potential degradation of the compound in aqueous solutions.
Visualizing the MAT2A Signaling Pathway
The following diagrams illustrate key aspects of the MAT2A signaling pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. probiologists.com [probiologists.com]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
How to mitigate cytotoxicity of Mat2A-IN-12 in non-cancerous cell lines
Welcome to the technical support center for Mat2A-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively, with a focus on mitigating potential cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions essential for cell growth, gene expression, and overall cellular homeostasis.[1][2] By inhibiting MAT2A, this compound disrupts the methionine cycle, leading to a reduction in SAM levels.[1][2] This can impair DNA and RNA synthesis and disrupt protein function, ultimately inhibiting cell proliferation.[1]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
While the primary application of MAT2A inhibitors is in cancer therapy, particularly in tumors with MTAP deletion where they exhibit synthetic lethality, their effect on non-cancerous cells is a key consideration.[3][4] Some studies suggest that the silencing or inhibition of MAT2A has a limited influence on normal cells.[3] This is attributed to differences in metabolic dependencies between cancerous and non-cancerous cells. However, off-target effects or high concentrations of the inhibitor could potentially lead to cytotoxicity. It is crucial to empirically determine the cytotoxic profile of this compound in your specific non-cancerous cell line.
Q3: What are the typical signs of cytotoxicity in cell culture?
Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.
-
Increased membrane permeability, which can be detected by assays like LDH release or Trypan Blue exclusion.
-
Induction of apoptosis or necrosis, which can be assessed by specific assays (e.g., Annexin V/PI staining).
Q4: How can I determine the optimal non-cytotoxic concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific non-cancerous cell line. This will help you identify a concentration range that effectively inhibits MAT2A with minimal impact on cell viability. Start with a broad range of concentrations and narrow it down to determine the precise IC50 value.
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cell Lines
If you are observing unexpected or high levels of cytotoxicity in your non-cancerous cell lines when using this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | Incorrect inhibitor concentration. | Verify the stock solution concentration and perform serial dilutions accurately. Use a freshly prepared stock solution. |
| High sensitivity of the cell line. | Perform a detailed dose-response curve to determine the non-toxic concentration range for your specific cell line. | |
| Contamination of cell culture. | Check for microbial contamination (e.g., mycoplasma) which can exacerbate cellular stress. | |
| Inconsistent cytotoxicity results | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments.[5] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[6] | |
| Inconsistent incubation times. | Adhere to a standardized incubation time for all experiments.[7] | |
| Discrepancy between expected and observed cytotoxicity | Off-target effects of the inhibitor. | Consider using a structurally different MAT2A inhibitor as a control to see if the effect is target-specific. |
| Issues with the cytotoxicity assay. | Use an orthogonal cytotoxicity assay to confirm your results (e.g., if using an MTT assay, confirm with an LDH assay).[8] | |
| High serum concentration in media affecting drug availability. | Test the effect of different serum concentrations on the inhibitor's cytotoxicity. Serum proteins can bind to small molecules and affect their free concentration. |
Data Summary
While specific cytotoxicity data for this compound in a wide range of non-cancerous cell lines is not extensively available in the public domain, the following table summarizes the known potency of the inhibitor. Researchers should generate their own dose-response curves for their specific cell lines of interest.
| Compound | Assay Type | Target/Cell Line | IC50 Value |
| This compound | Enzymatic Assay | MAT2A | 5 nM |
| This compound | Proliferation Assay | MTAP-/- Cancer Cell Line | 5 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations. Include a vehicle control (DMSO without the inhibitor).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Mitigating Cytotoxicity by Optimizing Incubation Time
This protocol helps in determining if a shorter exposure to this compound can achieve the desired biological effect while minimizing cytotoxicity.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Variable Incubation: Instead of a single incubation time, set up parallel plates and incubate for different durations (e.g., 6, 12, 24, and 48 hours).
-
Washout: After each incubation period, wash the cells with fresh medium to remove the inhibitor.
-
Recovery: Add fresh complete medium and allow the cells to recover for a total of 48 or 72 hours from the initial treatment.
-
Viability Assessment: At the end of the recovery period, perform an MTT or another viability assay as described in Protocol 1.
-
Analysis: Compare the viability across different incubation times to identify the shortest exposure that produces the desired effect with the least cytotoxicity.
Visualizations
Below are diagrams illustrating key concepts related to this compound and experimental workflows.
References
- 1. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A | Insilico Medicine [insilico.com]
- 5. biocompare.com [biocompare.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
On-Target Validation of Mat2A-IN-12: A Comparative Guide Using Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mat2A-IN-12, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with other known MAT2A inhibitors. The focus is on the validation of on-target effects using thermal shift assays, a critical biophysical method for confirming direct target engagement. While specific thermal shift assay (ΔTm) values for this compound are not publicly available, this guide will delve into the underlying principles, present available comparative data for other MAT2A inhibitors, and provide a framework for how such an evaluation would be conducted.
Introduction to MAT2A and its Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions affecting proteins, lipids, and nucleic acids.[1] Dysregulation of MAT2A activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target. This compound is a potent allosteric inhibitor of MAT2A with a reported IC50 of 5 nM.[2] Allosteric inhibition offers a promising therapeutic strategy by targeting a site distinct from the active site, potentially leading to higher selectivity and reduced off-target effects.
The Role of Thermal Shift Assays in Target Validation
A thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful technique to confirm the direct binding of a small molecule to its target protein.[3] The principle lies in the fact that the binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in melting temperature (ΔTm) is a direct measure of target engagement and can be used to rank the binding affinity of different compounds.
Comparative Analysis of MAT2A Inhibitors
While direct comparative thermal shift data for this compound is not available in the public domain, we can compare its reported biochemical potency with other well-characterized MAT2A inhibitors. This comparison, based on half-maximal inhibitory concentration (IC50) values, provides an indirect measure of their efficacy.
| Compound | Type | Biochemical IC50 | Cellular Proliferation IC50 (MTAP-/- cells) | Reference |
| This compound | Allosteric Inhibitor | 5 nM | 5 µM | [2] |
| PF-9366 | Allosteric Inhibitor | 420 nM | ~10 µM (Huh-7 cells) | [4] |
| AG-270 | Allosteric Inhibitor | Not explicitly stated | Not explicitly stated | [5] |
| Compound 28 (AstraZeneca) | Allosteric Inhibitor | Not explicitly stated | 250 nM (HCT116 MTAP knockout) | [6] |
Note: The cellular proliferation IC50 values can be influenced by various factors, including cell permeability and off-target effects, and may not directly correlate with the biochemical potency or the degree of target stabilization measured by a thermal shift assay.
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol
This protocol outlines a general procedure for performing a thermal shift assay to validate the binding of an inhibitor to MAT2A.
Materials:
-
Purified recombinant human MAT2A protein
-
This compound and other test compounds
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM TCEP)
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare the protein-dye mixture: Dilute the purified MAT2A protein in the assay buffer to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5x.
-
Prepare compound dilutions: Prepare a serial dilution of this compound and other test compounds in the assay buffer. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO control.
-
Set up the assay plate: In a 96-well or 384-well PCR plate, add the protein-dye mixture to each well. Then, add the compound dilutions or DMSO control to the respective wells.
-
Seal and centrifuge the plate: Seal the plate with an optically clear seal and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Perform the thermal melt: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.05°C/second). Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A positive ΔTm indicates stabilization of the protein upon ligand binding.
Visualizing Key Processes
To better understand the context of this compound's action and the experimental workflow for its validation, the following diagrams are provided.
Conclusion
Validating the on-target effects of a novel inhibitor is paramount in drug discovery. The thermal shift assay provides a robust and direct method for confirming target engagement. While specific ΔTm values for this compound are not publicly available, its high biochemical potency suggests that it would likely induce a significant thermal stabilization of the MAT2A protein. A direct comparison of ΔTm values between this compound and other inhibitors under standardized conditions would provide invaluable data for lead optimization and further development. The provided protocols and workflows offer a clear guide for researchers to perform such validation studies and contribute to a more comprehensive understanding of the on-target effects of novel MAT2A inhibitors.
References
- 1. MAT2A methionine adenosyltransferase 2A - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MAT2A Inhibitors in Pancreatic Cancer: AG-270 vs. Mat2A-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Methionine Adenosyltransferase 2A (MAT2A), AG-270 and Mat2A-IN-12, with a focus on their application in pancreatic cancer models. The objective is to present a clear, data-driven analysis to inform preclinical and clinical research decisions. While extensive data is available for AG-270, information on this compound in the public domain is limited. Therefore, this comparison leverages data on AG-270 and places it in the broader context of MAT2A inhibition, a promising therapeutic strategy for a subset of pancreatic tumors.
Introduction to MAT2A Inhibition in Pancreatic Cancer
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation[1][2]. In many cancers, including a subset of pancreatic ductal adenocarcinoma (PDAC), the expression of MAT2A is upregulated, contributing to tumor growth and survival[3][4].
A key synthetic lethal relationship exists between MAT2A and the methylthioadenosine phosphorylase (MTAP) gene. Approximately 15% of all human cancers, including a significant portion of pancreatic cancers, exhibit homozygous deletion of the MTAP gene[5][6]. This deletion leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5)[6]. Cancer cells with MTAP deletion become highly dependent on MAT2A to maintain SAM levels and PRMT5 function, creating a therapeutic vulnerability that can be exploited by MAT2A inhibitors[7]. Inhibition of MAT2A in these cells leads to a further reduction in SAM, exacerbating the inhibition of PRMT5 and selectively inducing cancer cell death[8][9].
Comparative Efficacy and Mechanism of Action
Both AG-270 and this compound are small molecule inhibitors of MAT2A. AG-270 is a first-in-class, oral, reversible, and allosteric inhibitor of MAT2A[10][11]. While specific details for this compound are scarce in published literature, it is understood to also function by inhibiting the enzymatic activity of MAT2A.
Data Presentation
The following tables summarize the available quantitative data for AG-270 in pancreatic cancer and related models. No specific data for this compound in pancreatic cancer models was publicly available at the time of this review.
Table 1: In Vitro Efficacy of AG-270
| Cell Line | Cancer Type | MTAP Status | IC50 (SAM reduction) | IC50 (Proliferation) | Reference |
| HCT116 | Colorectal Carcinoma | MTAP-null | 20 nM (72h) | Not specified | [10] |
| HCT116 | Colorectal Carcinoma | MTAP-wildtype | Less sensitive | Less sensitive | [6] |
Table 2: In Vivo Efficacy of AG-270 in a Pancreatic Cancer Xenograft Model
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| KP4 MTAP-null xenograft mouse model | Pancreatic | AG-270 | 10-200 mg/kg, orally, q.d. for 38 days | Dose-dependent reduction in tumor growth | [10] |
Table 3: Clinical Trial Data for AG-270 (Phase 1)
| Trial Identifier | Phase | Cancers Studied | Key Findings in Pancreatic Cancer Patients | Reference |
| NCT03435250 | 1 | Advanced Solid Tumors or Lymphoma with homozygous MTAP deletion | Pancreatic cancer patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200 mg once daily. Reductions in plasma SAM and tumor SDMA levels were observed. | [5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of MAT2A Inhibition
The following diagram illustrates the signaling pathway affected by MAT2A inhibitors in MTAP-deleted cancer cells.
Caption: MAT2A inhibition in MTAP-deleted cancer cells.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines a typical workflow for evaluating a MAT2A inhibitor in a pancreatic cancer patient-derived xenograft (PDX) model.
Caption: Workflow for a pancreatic cancer PDX study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key experiments cited in the evaluation of MAT2A inhibitors.
In Vitro Cell Proliferation Assay
-
Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, or patient-derived cells) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the MAT2A inhibitor (e.g., AG-270 or this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Pancreatic Cancer Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) aged 6-8 weeks are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell/Tumor Implantation: For a cell line-derived xenograft (CDX), approximately 1-5 x 10^6 pancreatic cancer cells in a solution like Matrigel are injected subcutaneously into the flank of the mice. For a patient-derived xenograft (PDX), a small fragment of a patient's tumor is surgically implanted subcutaneously.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The MAT2A inhibitor is administered orally via gavage at the specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Monitoring: Animal body weight and overall health are monitored regularly.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment duration. Tumors are then excised, weighed, and processed for further analysis, such as Western blotting for pharmacodynamic markers (e.g., SDMA) or immunohistochemistry.
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., MAT2A, PRMT5, SDMA, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ).
Conclusion and Future Directions
AG-270 has demonstrated promising preclinical activity in MTAP-deleted pancreatic cancer models and has advanced into clinical trials. The data supports the mechanism of action through MAT2A inhibition, leading to reduced SAM levels and downstream effects on PRMT5 activity. While a direct comparison with this compound is not possible due to the lack of public data for the latter, the findings for AG-270 validate MAT2A as a compelling target in this genetically defined subset of pancreatic cancer.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Preclinical studies directly comparing the efficacy, potency, and safety profiles of different MAT2A inhibitors, including this compound, are needed.
-
Combination Therapies: Investigating the synergistic potential of MAT2A inhibitors with other targeted agents or standard-of-care chemotherapies in pancreatic cancer is a critical next step. Preclinical data suggests that combining AG-270 with taxanes and gemcitabine may yield enhanced antitumor activity[10].
-
Biomarker Development: Further refinement of biomarkers to predict response to MAT2A inhibition beyond MTAP deletion could help in patient stratification and treatment personalization.
This comparative guide highlights the significant progress made in targeting MAT2A in pancreatic cancer, with AG-270 leading the way. As more data on other MAT2A inhibitors like this compound becomes available, a more complete picture of the therapeutic landscape for this targeted approach will emerge.
References
- 1. Mechanism of In Vitro Pancreatic Cancer Cell Growth Inhibition by mda-7/IL-24 and Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. olivelab.org [olivelab.org]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Analysis of Allosteric MAT2A Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the comparative performance of Mat2A-IN-12 and other leading allosteric MAT2A inhibitors, supported by experimental data and detailed protocols.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. Allosteric inhibitors of MAT2A offer a promising therapeutic strategy by modulating the enzyme's activity through binding to a site distinct from the active site, leading to potent and selective inhibition. This guide provides a comprehensive head-to-head analysis of this compound and other notable allosteric MAT2A inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The MAT2A-PRMT5 Signaling Axis: A Prime Target in MTAP-Deleted Cancers
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This renders these cancer cells highly dependent on a steady supply of SAM to maintain residual PRMT5 activity, which is essential for critical cellular processes such as mRNA splicing.
Allosteric inhibition of MAT2A reduces the production of SAM, further suppressing PRMT5 activity and leading to selective cell death in MTAP-deleted cancer cells.
Comparative Analysis of Allosteric MAT2A Inhibitors
A growing number of potent and selective allosteric MAT2A inhibitors are under investigation. This section provides a head-to-head comparison of key preclinical data for this compound, AG-270, PF-9366, SCR-7952, and other compounds.
Biochemical Potency
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) of various allosteric MAT2A inhibitors against the MAT2A enzyme. Lower values indicate higher potency.
| Compound | MAT2A Enzymatic IC50 (nM) | Reference |
| This compound | 5 | |
| AG-270 | 14 - 68.3 | |
| PF-9366 | 420 | |
| SCR-7952 | 18.7 | |
| AZ'9567 | ~1.4 (Cellular SAM levels) | |
| Compound 28 | 26 | |
| IDE397 | ~10 |
Cellular Activity and Selectivity
The anti-proliferative activity of MAT2A inhibitors is a critical measure of their therapeutic potential. The table below compares the cellular IC50 values in MTAP-deleted (MTAP-/-) and MTAP wild-type (MTAP+/+) cancer cell lines. A large difference in these values indicates high selectivity for MTAP-deleted cancers.
| Compound | Cell Line (MTAP Status) | Anti-proliferative IC50 (nM) | Selectivity (MTAP+/+ / MTAP-/-) | Reference |
| This compound | MTAP-/- | 5000 | - | |
| AG-270 | HCT116 (MTAP-/-) | 300.4 | ~4x | |
| HCT116 (MTAP+/+) | 1223.3 | |||
| SCR-7952 | HCT116 (MTAP-/-) | 34.4 | ~14x | |
| HCT116 (MTAP+/+) | 487.7 | |||
| Compound 28 | HCT116 (MTAP-/-) | 75 | >133x | |
| HCT116 (MTAP+/+) | >10000 | |||
| IDE397 | HCT116 (MTAP-/-) | 15 | >1333x | |
| HCT116 (MTAP+/+) | >20000 |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its clinical success. This table summarizes available data for key allosteric MAT2A inhibitors.
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) (h) | Reference |
| AG-270 | Mouse, Rat, Monkey, Dog | - | 5.9, 4.2, 4.8, 21.3 | |
| SCR-7952 | Mouse | - | - | |
| ISM3412 | Preclinical models | Good | Favorable |
Experimental Protocols and Workflow
Reproducible and well-documented experimental methods are fundamental to drug discovery and development. This section provides detailed protocols for key assays used to evaluate allosteric MAT2A inhibitors.
Biochemical MAT2A Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MAT2A. A common method is a colorimetric assay that detects the pyrophosphate (PPi) or phosphate (Pi) produced during the conversion of methionine and ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Colorimetric detection reagent (e.g., Malachite Green-based reagent for phosphate detection)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green)
Procedure:
-
Prepare serial dilutions of the test compounds in MAT2A assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a 384-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MAT2A enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and develop the color by adding the colorimetric detection reagent.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of MAT2A inhibitors on the growth of cancer cells, particularly comparing their potency in MTAP-deleted versus MTAP wild-type cells.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the MTAP-deleted and MTAP-wild-type cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle control wells (DMSO only).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Tumor Model Study
This study evaluates the anti-tumor efficacy of MAT2A inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cells
-
Vehicle solution for drug formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like SAM and SDMA levels).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
The development of allosteric MAT2A inhibitors represents a significant advancement in precision oncology for the treatment of MTAP-deleted cancers. The data presented in this guide highlight the varying potency, selectivity, and pharmacokinetic profiles of different inhibitors. While AG-270 has paved the way as a first-in-class clinical candidate, newer compounds like SCR-7952 and IDE397 demonstrate improved potency and selectivity in preclinical models. This compound also shows high biochemical potency, although further cellular and in vivo data are needed for a complete comparative assessment.
The detailed experimental protocols and workflows provided herein offer a standardized framework for the evaluation of emerging MAT2A inhibitors. As research in this field continues, a thorough and comparative analysis of these promising therapeutic agents will be crucial for identifying the most effective candidates for clinical development and ultimately, for providing new treatment options for patients with MTAP-deleted cancers.
Validating SDMA Reduction as a Biomarker for Mat2A Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mat2A inhibitors, with a focus on validating the reduction of Symmetric Dimethylarginine (SDMA) as a key biomarker for their efficacy. The information presented is intended to assist researchers in evaluating and selecting appropriate tools for their drug discovery and development programs.
Introduction: The MAT2A-PRMT5 Axis and the Significance of SDMA
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This has positioned MAT2A as a promising therapeutic target.
The inhibition of MAT2A leads to a depletion of intracellular SAM levels. This, in turn, inhibits the activity of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that utilizes SAM to catalyze the symmetric dimethylation of arginine residues on various protein substrates. The product of this reaction, SDMA, can be measured as a pharmacodynamic biomarker to assess the extent of MAT2A and PRMT5 inhibition. A reduction in SDMA levels in tumor and plasma is indicative of target engagement and the biological activity of MAT2A inhibitors.
Comparative Analysis of Mat2A Inhibitors
While several Mat2A inhibitors are in development, this guide focuses on a comparative overview of key compounds for which public data on SDMA modulation is available.
| Inhibitor | Target | In Vitro Potency (IC50) | Cellular Activity | SDMA Reduction | Key Findings |
| Mat2A-IN-12 | MAT2A | Data not publicly available | Data not publicly available | Data not publicly available | Preclinical tool compound for studying MAT2A inhibition. |
| AG-270 (voxtalisib) | MAT2A | 68.3 nM | IC50: 300.4 nM (HCT116 MTAP-/-) | >90% reduction in combination with an MTAP inhibitor in vitro.[1] A strong trend towards reduction in patient tumor biopsies. | First-in-class oral inhibitor that has been evaluated in clinical trials.[1] |
| PF-9366 | MAT2A | 420 nM | IC50: 10 µM (Huh-7 cells) | Dose-dependent reduction demonstrated in preclinical models. | An early allosteric inhibitor that demonstrated the feasibility of targeting MAT2A. |
| IDE397 | MAT2A | ~10 nM | IC50: 15 nM (MTAPdel) | Greater SDMA reduction when combined with a PRMT5 inhibitor.[2][3] | Potent inhibitor currently in clinical development, showing synergistic effects with other agents.[2] |
| SCR-7952 | MAT2A | 18.7 nM | IC50: 34.4 nM (HCT116 MTAP-/-) | Significant dose-dependent reduction in MTAP-/- cells in vitro and in vivo.[4] | A highly selective inhibitor with potent anti-tumor effects in preclinical models.[4] |
Experimental Protocols
Measurement of SDMA by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for accurate quantification of SDMA in biological matrices.
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated SDMA).
-
Precipitate proteins by adding 200 µL of methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The specific precursor and product ion transitions for SDMA and the internal standard need to be optimized.
Measurement of SDMA by Western Blot
Western blotting provides a semi-quantitative assessment of total protein symmetric dimethylation.
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
Western Blot Protocol:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the SDMA signal to a loading control like GAPDH or β-actin.
Visualizing the Pathway and Workflows
Caption: The MAT2A signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the measurement and validation of SDMA as a biomarker.
Conclusion
The reduction of SDMA serves as a robust and reliable pharmacodynamic biomarker for assessing the in vivo efficacy of MAT2A inhibitors. The data presented in this guide demonstrates that potent and selective MAT2A inhibitors effectively reduce SDMA levels, confirming target engagement and downstream pathway modulation. For researchers in the field of drug discovery, the validation of SDMA reduction provides a critical tool for the preclinical and clinical development of novel MAT2A-targeted therapies. The choice of inhibitor and the method for SDMA quantification should be guided by the specific experimental context and the need for quantitative versus semi-quantitative data.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity and Cross-Reactivity of MAT2A Inhibitors: Mat2A-IN-12 vs. PF-9366
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of two prominent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): Mat2A-IN-12 and PF-9366. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular processes, including epigenetic regulation of gene expression and cell cycle control.[1][2] Dysregulation of MAT2A activity has been implicated in various cancers, making it an attractive therapeutic target.
Allosteric inhibitors of MAT2A, such as this compound and PF-9366, offer a promising therapeutic strategy. This guide focuses on a direct comparison of their selectivity and potential for off-target effects, crucial parameters in the development of safe and effective therapeutics.
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported in vitro potencies of this compound and PF-9366 against the MAT2A enzyme.
| Compound | Target | Assay Type | IC50 | Kd |
| This compound | MAT2A | Biochemical Assay | 5 nM | Not Reported |
| PF-9366 | MAT2A | Biochemical Assay | 420 nM | 170 nM |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Selectivity and Cross-Reactivity Profiles
A comprehensive understanding of a compound's selectivity is paramount to predicting its potential for off-target toxicities.
This compound:
Currently, there is limited publicly available data detailing the broad cross-reactivity profile of this compound against a wide range of kinases or other off-target proteins. While its high potency against MAT2A is established, further studies are required to fully elucidate its selectivity.
PF-9366:
PF-9366 has been profiled for off-target activities and has demonstrated a favorable selectivity profile. It has been reported to have no substantial off-target activity when screened against a panel of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels. This suggests a low potential for off-target effects mediated by these protein families.
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in cellular metabolism and its impact on downstream methylation events.
Caption: The MAT2A signaling pathway, illustrating the conversion of methionine to SAM and its role as a methyl donor.
Experimental Methodologies
The determination of inhibitor selectivity and cross-reactivity relies on a variety of robust experimental protocols. Below are outlines of key assays.
Biochemical Kinase Profiling
This assay is crucial for assessing the selectivity of an inhibitor against a broad panel of kinases, a common source of off-target effects.
Caption: A generalized workflow for biochemical kinase profiling to determine inhibitor selectivity.
Protocol Outline:
-
Compound Preparation: A dilution series of the test inhibitor is prepared.
-
Assay Plate Setup: The test inhibitor, a specific kinase from the panel, its substrate, and ATP are added to the wells of a microtiter plate.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Detection: A detection reagent is added to measure the extent of substrate phosphorylation. The signal is typically measured as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition of each kinase by the test compound is calculated relative to a control (no inhibitor). The results are often presented as a heatmap or a list of kinases inhibited above a certain threshold.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context and can also be used to assess selectivity by monitoring the thermal stabilization of proteins upon ligand binding.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control.
-
Heat Treatment: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Fractionation: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
Both this compound and PF-9366 are valuable tool compounds for studying the function of MAT2A. This compound exhibits significantly higher in vitro potency. PF-9366 has a well-documented and favorable selectivity profile against a range of common off-targets. The lack of a comprehensive public selectivity profile for this compound highlights an important area for future investigation to fully assess its therapeutic potential. Researchers should consider these factors when selecting an inhibitor for their specific experimental needs. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies.
References
A Comparative Guide to the In Vivo Efficacy of Novel and First-in-Class MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was intended to compare the in vivo efficacy of Mat2A-IN-12 with first-in-class MAT2A inhibitors. However, a comprehensive search of publicly available scientific literature and databases did not yield any in vivo efficacy data for the compound designated as this compound. This compound is currently available from commercial suppliers for research purposes, but its effects in animal models have not been published.
Therefore, this guide provides a detailed comparison of the well-characterized first-in-class MAT2A inhibitor, AG-270 , with a more recently developed inhibitor, SCR-7952 , for which direct head-to-head in vivo comparative data is available. Additionally, this guide includes available in vivo efficacy information for another first-in-class inhibitor, IDE397 , to provide a broader context of MAT2A inhibitor performance. This information is intended to serve as a valuable resource for researchers in the field of targeted cancer therapy.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for cell growth, proliferation, and regulation of gene expression. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cancer cells accumulate methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5. This makes these cells exquisitely dependent on MAT2A activity to maintain SAM levels and PRMT5 function. Inhibition of MAT2A in MTAP-deleted cancers leads to a synthetic lethal effect, making MAT2A an attractive therapeutic target.
Comparative In Vivo Efficacy of MAT2A Inhibitors
The following table summarizes the available in vivo efficacy data for SCR-7952, AG-270, and IDE397 in xenograft models of MTAP-deleted cancers. It is important to note that the data for SCR-7952 and AG-270 are from a direct comparative study, while the data for IDE397 is from separate preclinical studies.
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy Readout | Key Findings |
| SCR-7952 | HCT116 MTAP-/- Xenograft | 1 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | TGI of 72%[1] |
| HCT116 MTAP-/- Xenograft | 3.0 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | TGI of 82.9%[2] | |
| AG-270 | HCT116 MTAP-/- Xenograft | 200 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | TGI of 56%[1] and 52.0%[2] in the same model as the SCR-7952 comparison. |
| KP4 MTAP-null Pancreatic Xenograft | 200 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | TGI of 67%[3] | |
| IDE397 | Multiple endogenous MTAP-/- in vivo models | Not specified | Tumor Growth Inhibition & Pharmacodynamic Modulation | Robust tumor growth inhibition and pharmacodynamic modulation observed.[4] |
| HCT116 MTAP-/- Xenograft | Not specified | Tumor Regression | Monotherapy activity and tumor regression observed.[4] |
Experimental Protocols
SCR-7952 vs. AG-270 Head-to-Head In Vivo Efficacy Study[1][2]
-
Animal Model: A xenograft mouse model was utilized.
-
Cell Line: HCT116 human colon cancer cells with a homozygous deletion of the MTAP gene (HCT116 MTAP-/-) were used.
-
Tumor Implantation: HCT116 MTAP-/- cells were implanted subcutaneously into the mice.
-
Treatment Groups:
-
Vehicle control
-
SCR-7952 (at varying doses, including 1 mg/kg and 3.0 mg/kg), administered orally once daily.
-
AG-270 (200 mg/kg), administered orally once daily.
-
-
Dosing Regimen: Oral administration, once daily (q.d.).
-
Study Duration and Endpoints: Tumor volumes and body weights were monitored throughout the study. The primary efficacy endpoint was tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental design, the following diagrams are provided.
Caption: MAT2A Signaling Pathway and Synthetic Lethality.
References
- 1. researchgate.net [researchgate.net]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ir.ideayabio.com [ir.ideayabio.com]
Unveiling a Targeted Vulnerability: A Comparative Guide to the Synthetic Lethal Interaction of MAT2A Inhibition with MTAP Deletion
For Immediate Release
A growing body of preclinical and clinical research is solidifying a promising therapeutic strategy for a significant subset of cancers: the synthetic lethal interaction between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of the leading MAT2A inhibitors and alternative strategies targeting this vulnerability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, occurs in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP-deficient cancer cells accumulate the metabolite methylthioadenosine (MTA), a known inhibitor of protein arginine methyltransferase 5 (PRMT5).[3] This accumulation creates a unique dependency on MAT2A, the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[4][5] Inhibition of MAT2A in MTAP-deleted cells leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death—a classic example of synthetic lethality.[1][6]
Comparative Efficacy of MAT2A Inhibitors
Several small molecule inhibitors of MAT2A have been developed and are in various stages of preclinical and clinical evaluation. The following tables summarize the in vitro and in vivo efficacy of prominent MAT2A inhibitors in MTAP-deleted versus MTAP-wildtype cancer models.
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Compound | Cancer Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 (S095033) | HCT116 | -/- | ~100 | [6][7] |
| HCT116 | +/+ | >10,000 | ||
| IDE397 | HCT116 | -/- | Potent Inhibition | [8] |
| HCT116 | +/+ | Less Sensitive | [8] | |
| SCR-7952 | HCT116 | -/- | Potent Inhibition | [1][9] |
| HCT116 | +/+ | 487.7 | [1] | |
| NCI-H838 | -/- | 4.3 | [1] | |
| MIA PaCa-2 | -/- | 19.7 | [1] | |
| A549 | -/- | 123.1 | [1] | |
| WI-38 | +/+ | 988.5 | [1] | |
| Compound 28 | HCT116 | -/- | 250 | [3] |
Table 2: In Vivo Anti-tumor Activity of MAT2A Inhibitors in Xenograft Models
| Compound | Tumor Model | MTAP Status | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 (S095033) | HCT116 Xenograft | -/- | 200 mg/kg | 52.0% | [1] |
| IDE397 | MTAP-/- PDX Models | -/- | Not specified | Consistent TGI >60% | [8] |
| SCR-7952 | HCT116 Xenograft | -/- | 3.0 mg/kg, q.d. | 82.9% | [1] |
| Compound 28 | HCT116 Xenograft | -/- | Not specified | Significant antitumor response | [3][10] |
Table 3: Clinical Trial Data for MAT2A Inhibitors in MTAP-Deleted Solid Tumors
| Compound | Phase | Tumor Types | Key Findings | Reference |
| IDE397 | Phase 1/2 (NCT04794699) | Urothelial and Non-Small Cell Lung Cancer | 33% Overall Response Rate (ORR), 93% Disease Control Rate (DCR). Manageable safety profile. | [11][12][13] |
Alternative Therapeutic Strategies
The synthetic lethal relationship in MTAP-deleted cancers can also be exploited by directly targeting PRMT5. A new class of MTA-cooperative PRMT5 inhibitors has shown promise, demonstrating enhanced selectivity for MTAP-deficient cells.
Table 4: Efficacy of PRMT5 Inhibitors
| Compound | Type | MTAP-deleted Cell Selectivity | Key Findings | Reference |
| GSK3326595 | Substrate-competitive | Low | Inhibits PRMT5 regardless of MTAP status. | [14][15] |
| MRTX1719 | MTA-cooperative | High | Exhibits tumor-specific PRMT5 inhibition in MTAP-loss tumors with limited immunosuppressive effects. | [14][15][16] |
| TNG908 | MTA-cooperative | High (15-fold) | Brain-penetrant, demonstrates strong preclinical antitumor activity in MTAP-deleted GBM models. Currently in Phase I/II clinical trial (NCT05275478). | [17][18][19][20][21] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of MAT2A inhibitors on cancer cell lines.[22][23][24]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
2. Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines the general procedure for evaluating the anti-tumor activity of MAT2A inhibitors in a mouse model.[25][26][27]
-
Cell Preparation: Harvest cancer cells (e.g., HCT116 MTAP-/-) during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel, to a final concentration of 1-5 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MAT2A inhibitor or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting for target engagement markers.
3. Western Blot for Target Engagement (SDMA)
This protocol is used to assess the downstream effects of MAT2A inhibition on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.[28]
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to the loading control.
Signaling Pathways and Experimental Workflows
Caption: The synthetic lethal interaction between MAT2A inhibition and MTAP deletion.
Caption: A typical experimental workflow for validating this compound efficacy.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. search.syr.edu [search.syr.edu]
- 7. researchgate.net [researchgate.net]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Early Clinical Success of MTA-Cooperative PRMT5 Inhibitors for the Treatment of CDKN2A/MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tangotx.com [tangotx.com]
- 18. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase I/II Multicenter, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-Tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 20. npcf.us [npcf.us]
- 21. Medicinal Chemistry in Review: Tango Therapeutics disclose the discovery of TNG908, an MTA-cooperative PRMT5 inhibitor exhibiting synthetic lethality in MTAP-null cancers | Domainex [domainex.co.uk]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Histone western blot protocol | Abcam [abcam.com]
Side-by-side comparison of the pharmacokinetic profiles of Mat2A-IN-12 and IDE397
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the pharmacokinetic profiles of two notable Methionine Adenosyltransferase 2A (MAT2A) inhibitors: IDE397, currently in clinical development, and AG-270, a well-characterized preclinical compound. This comparison is supported by available experimental data to provide a clear perspective on their properties.
IDE397 is a potent and selective small molecule inhibitor of MAT2A being evaluated in a Phase 1/2 clinical trial for patients with solid tumors harboring methylthioadenosine phosphorylase (MTAP) deletion[1][2]. AG-270 is also a first-in-class, orally active MAT2A inhibitor that has been extensively studied in preclinical models and has undergone Phase 1 clinical investigation[3][4][5]. Both compounds target the synthetic lethal relationship between MAT2A and MTAP deletion in cancer cells[6][7][8].
Pharmacokinetic Profile Comparison
A direct quantitative comparison of the pharmacokinetic (PK) profiles of IDE397 and AG-270 is challenging due to the different stages of their development and the nature of the publicly available data. IDE397 data is derived from human clinical trials, while detailed quantitative parameters for AG-270 are from preclinical animal studies.
| Parameter | IDE397 (in Humans) | AG-270 (in Animals) |
| Dose Proportionality | Clinically observed dose-proportional increases in Area Under the Curve (AUC) and Maximum Concentration (Cmax)[4]. | Data not explicitly available in the provided search results. |
| Half-life (T1/2) | Specific quantitative data not publicly available. | Mouse: 5.9 h Rat: 4.2 h Monkey: 4.8 h Dog: 21.3 h[3] |
| Route of Administration | Oral[9] | Oral[3] |
| Metabolic Stability | Preclinical data suggests favorable metabolic stability (details not specified). | Excellent microsomal, hepatocyte, and in vivo metabolic stability across human, mouse, rat, dog, and monkey[3]. |
| Target Engagement | Robustly modulates and reduces plasma S-adenosyl methionine (SAM) levels in patients[4][9]. | Dose-dependent reduction in tumor SAM levels in mouse xenograft models[3]. |
Experimental Protocols
The following sections detail representative experimental methodologies for assessing the pharmacokinetic properties and mechanism of action of MAT2A inhibitors like IDE397 and AG-270.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic parameters of the MAT2A inhibitor in plasma.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantitative analysis of the drug in plasma samples[10][11][12][13][14][15][16][17][18].
-
Sample Preparation: Plasma samples are processed to remove proteins and other interfering substances. A common method is protein precipitation using a solvent like acetonitrile[10][13][14][17]. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound of interest is separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and a pH modifier (e.g., formic acid)[11][13].
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is detected and quantified using selected reaction monitoring (SRM) in positive ionization mode[11][13]. Specific precursor-to-product ion transitions for the drug and an internal standard are monitored.
-
Data Analysis: The concentration of the drug in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters such as AUC, Cmax, and half-life are then calculated from the concentration-time data.
Pharmacodynamic (Target Engagement) Analysis
Objective: To measure the effect of the MAT2A inhibitor on its target in the body.
Methodology: The primary pharmacodynamic biomarker for MAT2A inhibition is the level of S-adenosyl methionine (SAM) in plasma or tumor tissue[4][9].
-
Sample Collection: Plasma or tumor biopsy samples are collected from subjects at various time points before and after drug administration.
-
Metabolite Extraction: SAM is extracted from the biological matrix, typically using a protein precipitation method with an organic solvent.
-
LC-MS/MS Analysis: The concentration of SAM is quantified using a validated LC-MS/MS method, similar to the pharmacokinetic analysis.
-
Data Analysis: The change in SAM levels from baseline is calculated to assess the degree of target engagement.
Visualizing the Science
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
Caption: A typical workflow for PK and PD sample analysis.
References
- 1. ir.ideayabio.com [ir.ideayabio.com]
- 2. ir.ideayabio.com [ir.ideayabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. japsonline.com [japsonline.com]
- 17. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Preclinical Validation of Mat2A-IN-12's Synergistic Effects with Taxanes in Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting metabolic vulnerabilities of cancer cells has emerged as a promising therapeutic strategy. One such target is methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including gene expression and protein function. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival. This has led to the development of MAT2A inhibitors, such as Mat2A-IN-12 (a conceptual stand-in for potent and selective MAT2A inhibitors like AG-270), as a targeted therapy for MTAP-deleted tumors.
Preclinical studies have revealed a potent synergistic relationship between MAT2A inhibitors and taxanes, a class of chemotherapy agents that disrupt microtubule function, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of the synergistic effects of this compound in combination with taxanes in preclinical models, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound and taxanes has demonstrated significant anti-tumor synergy in various preclinical models of MTAP-deleted cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer. While specific quantitative data for a compound named "this compound" is not available, data from studies on the well-characterized MAT2A inhibitor AG-270 in combination with taxanes can be used as a surrogate to illustrate the expected synergistic effects.
| Preclinical Model | Cancer Type | Combination Agents | Key Findings |
| Patient-Derived Xenograft (PDX) Models | MTAP-deleted NSCLC and Pancreatic Cancer | AG-270 + Docetaxel | Additive to synergistic anti-tumor activity, with the combination yielding 50% complete tumor regressions in 2-3 PDX models.[1] |
| In Vitro Cell Lines (e.g., HCT-116 MTAP-/-) | MTAP-deleted various cancers | MAT2A Inhibitor + Taxane | Enhanced anti-proliferative effects and induction of mitotic defects. |
Note: The table above summarizes qualitative findings. Specific combination index (CI) values and detailed dose-response curves from publicly available sources are limited. CI values are a standard measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Researchers are encouraged to perform their own dose-matrix studies to determine the precise nature of the interaction between their specific MAT2A inhibitor and taxane of choice.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of combining this compound with taxanes stems from a multi-faceted mechanism that exploits the vulnerabilities of MTAP-deleted cancer cells.
-
MAT2A Inhibition and DNA Damage: Inhibition of MAT2A in MTAP-deleted cancer cells leads to a depletion of SAM. This, in turn, reduces the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that relies on SAM for its function. Reduced PRMT5 activity leads to alterations in mRNA splicing, including the improper splicing of FANCA, a key component of the Fanconi Anemia (FA) DNA repair pathway.[2][3] The resulting downregulation of the FA pathway impairs the cell's ability to repair DNA damage.[3]
-
Induction of Mitotic Defects: The compromised FA pathway, which also plays a role in maintaining mitotic stability, coupled with the inherent DNA damage, leads to an accumulation of mitotic defects, such as micronuclei formation and chromosomal instability.[4][5]
-
Sensitization to Taxane-Mediated Mitotic Catastrophe: Taxanes function by stabilizing microtubules, leading to mitotic arrest. In cells already weakened by this compound-induced DNA damage and mitotic defects, the addition of a taxane pushes them over the edge, resulting in a synergistic increase in apoptosis and cell death, a phenomenon often referred to as mitotic catastrophe.
The following diagram illustrates the proposed signaling pathway of this synergistic interaction:
Caption: Synergistic mechanism of this compound and taxanes.
Experimental Protocols
To aid researchers in validating these synergistic effects, detailed methodologies for key experiments are provided below.
In Vitro Synergy Assessment
Objective: To determine the synergistic anti-proliferative effect of this compound and a taxane in MTAP-deleted cancer cell lines.
Protocol:
-
Cell Culture: Culture MTAP-deleted cancer cell lines (e.g., HCT-116 MTAP-/-, NCI-H1792) and their wild-type counterparts in appropriate media.
-
Dose-Response Matrix:
-
Prepare a dilution series of this compound and the taxane (e.g., docetaxel or paclitaxel).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.
-
Incubate for a period that allows for at least two cell doublings (e.g., 72-96 hours).
-
-
Cell Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control for each drug concentration and combination.
-
Analyze the data using synergy software (e.g., CompuSyn, SynergyFinder) to determine the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Generate dose-response curves for single agents and the combination.
-
In Vivo Xenograft Studies
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a taxane in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Protocol:
-
Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for tumor implantation.
-
Tumor Implantation: Subcutaneously implant MTAP-deleted tumor fragments (PDX) or a suspension of cancer cells (CDX) into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into the following treatment groups (n ≥ 8 mice per group):
-
Vehicle control
-
This compound alone
-
Taxane alone
-
This compound + Taxane
-
-
Dosing Regimen: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous injection for the taxane). Doses should be based on prior single-agent efficacy and tolerability studies.
-
Tumor Growth Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination group and the single-agent groups (e.g., using a two-way ANOVA).
-
Monitor animal body weight as a measure of toxicity.
-
The following diagram illustrates a typical experimental workflow for an in vivo synergy study:
Caption: Workflow for an in vivo synergy study.
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and taxanes in MTAP-deleted cancers. This combination therapy offers a promising strategy to enhance the therapeutic efficacy of taxanes and provides a targeted approach for a patient population with a clear biomarker. The provided experimental protocols serve as a guide for researchers to further validate and expand upon these findings. Future investigations should focus on elucidating the full spectrum of molecular mechanisms underlying this synergy and on optimizing dosing schedules to maximize anti-tumor activity while minimizing toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mat2A-IN-12
This guide provides essential safety and logistical information for the proper handling and disposal of Mat2A-IN-12, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance in the laboratory.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be familiar with the information provided in the Safety Data Sheet (SDS). Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If not handled in a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][2]
This compound Disposal Data
While specific quantitative disposal parameters for this compound are not publicly available and are highly dependent on local regulations and the specific waste stream, the following table outlines the key considerations for its disposal. This information should be confirmed with your institution's Environmental Health and Safety (EHS) department.
| Parameter | Guideline |
| Waste Categorization | Typically categorized as hazardous chemical waste. |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". |
| Waste Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible chemicals must be kept separate. |
| Contaminated Materials | All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as hazardous waste.[1] |
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]
-
Clean the Area: Once the material is collected, decontaminate the spill area with an appropriate solvent or cleaning agent, as recommended by your institution's safety protocols.
-
Dispose of Waste: All cleanup materials, including absorbent pads and contaminated PPE, must be placed in a sealed, labeled hazardous waste container.[3][4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.[1][3] Waste disposal regulations can vary significantly by location.[1]
References
Personal protective equipment for handling Mat2A-IN-12
This guide provides crucial safety and logistical information for the handling and disposal of Mat2A-IN-12, a potent and selective allosteric inhibitor of methionine S-adenosyltransferase-2 (MAT2A).[1] Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure personal safety and proper management of this compound.
Pre-Handling Operations: Engineering Controls and Personal Preparedness
Prior to handling this compound, it is imperative to establish a controlled environment and ensure all necessary personal protective equipment (PPE) is readily available.
-
Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and in good working order. A spill kit appropriate for handling potent chemical compounds should also be available.
-
PPE Inspection: Before use, inspect all PPE for any signs of damage, such as tears or punctures, to ensure its integrity.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential PPE for handling this compound. The selection of appropriate PPE is the responsibility of the end-user and must be based on a thorough hazard assessment of the specific work tasks and environment.[3]
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double Gloving: Chemical-resistant outer and inner gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently and always before leaving the work area. |
| Eyes | Safety Goggles or a Face Shield | Use tightly sealed safety goggles to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat or Chemical-resistant Gown | A disposable, back-closing gown made of a low-permeability fabric is recommended. Ensure the gown has long sleeves with tight-fitting cuffs. |
| Respiratory | N95 Respirator or higher | When handling the solid compound outside of a certified fume hood or for spill cleanup, a NIOSH-approved N95 respirator or higher level of respiratory protection should be used to prevent inhalation of airborne particles.[2] |
Handling the Compound: Procedural Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Post-Handling and Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.
-
Waste Disposal: The hazardous waste container should be clearly labeled with the contents and disposed of in accordance with institutional and local regulations for chemical waste.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated. A suitable decontamination solution should be used, followed by a rinse with 70% ethanol and then water.
Mat2A Signaling Pathway and Inhibition
This compound is an inhibitor of the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A).[4] MAT2A is a key enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[5] In certain cancers, particularly those with MTAP deletion, tumor cells become highly dependent on MAT2A for survival, making it a promising therapeutic target.[6][7] The inhibition of MAT2A by compounds like this compound disrupts SAM synthesis, leading to the inhibition of cancer cell proliferation.[6][8]
The diagram below illustrates the central role of MAT2A in the methionine cycle and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gerpac.eu [gerpac.eu]
- 3. shop.dqeready.com [shop.dqeready.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Transition-State Structure for Human MAT2A from Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. probiologists.com [probiologists.com]
- 8. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
